(S)-Methyl azetidine-2-carboxylate hydrochloride
描述
属性
IUPAC Name |
methyl (2S)-azetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531753 | |
| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-69-1 | |
| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69684-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide to its Synthesis and Application
(S)-Methyl azetidine-2-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure imparts unique conformational constraints on molecules, making it a valuable synthon for creating novel therapeutics. This technical guide provides an in-depth overview of its discovery, history, synthesis, and application, with a focus on detailed experimental protocols and data for researchers and scientists.
Discovery and History
While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its history is intrinsically linked to that of its parent compound, (S)-azetidine-2-carboxylic acid. (S)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that was first identified in plants in 1955.[1] Its potential as a proline analogue and its unique conformational properties soon led to its exploration as a building block in peptide and medicinal chemistry.
The development of synthetic routes to enantiomerically pure (S)-azetidine-2-carboxylic acid was a crucial step. Early methods often involved lengthy and low-yielding processes. However, more efficient routes have since been developed, paving the way for its use in drug discovery programs.[2] The synthesis of thrombin inhibitors, such as Melagatran, highlighted the importance of (S)-azetidine-2-carboxylic acid and its derivatives as key intermediates.[3][4]
This compound emerged as a stable, easy-to-handle intermediate for these synthetic endeavors. The methyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt improves the compound's stability and handling characteristics.[5] Standard and reliable methods for the esterification of amino acids have been widely applied to produce this key synthetic intermediate in high yield and purity.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | [7] |
| Molecular Weight | 151.59 g/mol | [7] |
| CAS Number | 69684-69-1 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water and methanol | [5] |
| InChIKey | FKHBGZKNRAUKEF-WCCKRBBISA-N |
Synthetic Protocols
The synthesis of this compound is typically achieved in a multi-step process starting from a suitable precursor to form the azetidine ring, followed by esterification and salt formation. Below are detailed experimental protocols for a common synthetic route.
Step 1: Synthesis of (S)-Azetidine-2-carboxylic acid
Several methods for the synthesis of (S)-azetidine-2-carboxylic acid have been reported. One efficient route involves the cyclization of a protected amino acid derivative.[2]
Representative Protocol:
-
Starting Material: N-protected (S)-2,4-diaminobutanoic acid.
-
Cyclization: The protected starting material is treated with a suitable reagent to induce intramolecular cyclization, forming the azetidine ring.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield (S)-azetidine-2-carboxylic acid.
-
Purification: The final product is purified by crystallization or chromatography.
Step 2: Esterification and Hydrochloride Salt Formation
The conversion of (S)-azetidine-2-carboxylic acid to its methyl ester hydrochloride is a standard procedure in amino acid chemistry. The Fischer esterification method using methanol and a source of HCl is commonly employed.[8][9] An alternative and convenient method utilizes thionyl chloride or trimethylchlorosilane in methanol.[1][6]
Experimental Protocol using Thionyl Chloride/Methanol:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube is charged with anhydrous methanol (10 volumes relative to the amino acid). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.
-
Addition of Amino Acid: (S)-azetidine-2-carboxylic acid (1.0 equivalent) is added portion-wise to the methanolic HCl solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure product as a white crystalline solid.
Synthetic Workflow and Applications
This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably direct thrombin inhibitors.
Caption: Synthetic workflow from starting materials to (S)-Methyl azetidine-2-carboxylate HCl and its subsequent use in drug synthesis.
The primary application of this building block is in the synthesis of direct thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, these drugs can prevent the formation of blood clots and are used in the treatment and prevention of thrombotic diseases.
Caption: Simplified coagulation cascade showing the role of thrombin and its inhibition.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Yields can vary depending on the specific conditions and scale of the reaction.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Cyclization | N-protected (S)-2,4-diaminobutanoic acid | (S)-Azetidine-2-carboxylic acid | 70-90 | >98 |
| Esterification (Thionyl Chloride/MeOH) | (S)-Azetidine-2-carboxylic acid, Thionyl Chloride, Methanol | This compound | 85-95 | >99 |
| Esterification (TMSCl/MeOH) | (S)-Azetidine-2-carboxylic acid, Trimethylchlorosilane, Methanol | This compound | 90-98 | >99 |
Conclusion
This compound is a fundamentally important chiral building block in modern drug discovery. While its own "discovery" is not marked by a single event, its evolution as a key intermediate has been driven by the demand for conformationally constrained scaffolds in medicinal chemistry. The well-established and efficient synthetic protocols for its preparation ensure its continued availability for the development of novel therapeutics targeting a range of diseases.
References
- 1. pianetachimica.it [pianetachimica.it]
- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. Melagatran | C22H31N5O4 | CID 183797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Theoretical Properties of (S)-Methyl Azetidine-2-Carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl azetidine-2-carboxylate hydrochloride is a chiral, non-proteinogenic amino acid derivative with significant potential in pharmaceutical research and development. Its strained four-membered azetidine ring imparts unique conformational constraints, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, including its predicted physicochemical characteristics and potential biological activities. The information presented herein is intended to support computational modeling, drug design, and further experimental investigation of this promising compound.
Introduction
Azetidine-2-carboxylic acid and its derivatives are proline analogs that have garnered considerable interest in medicinal chemistry.[1][2] The parent compound, azetidine-2-carboxylic acid, is a naturally occurring plant metabolite known to be a toxic and teratogenic agent due to its ability to be misincorporated into proteins in place of proline.[2] This misincorporation can lead to protein misfolding, inducing an unfolded protein response and subsequent cellular stress.[3] The methyl ester hydrochloride salt, this compound, offers a synthetically versatile starting material for the development of more complex molecules.[4] Understanding its theoretical properties is crucial for predicting its behavior in biological systems and for designing novel compounds with desired pharmacological profiles.
Physicochemical Properties
The theoretical physicochemical properties of this compound have been computed and are summarized in the table below. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming intermolecular interactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | [PubChem CID: 13246224] |
| Molecular Weight | 151.59 g/mol | [PubChem CID: 13246224] |
| Exact Mass | 151.0400063 Da | [PubChem CID: 13246224] |
| Hydrogen Bond Donor Count | 2 | [PubChem CID: 13246224] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 13246224] |
| Rotatable Bond Count | 2 | [PubChem CID: 13246224] |
| Topological Polar Surface Area | 38.3 Ų | [PubChem CID: 22476057] |
| Complexity | 103 | [PubChem CID: 22476057] |
Spectroscopic and Computational Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation and verification of synthesized compounds. Based on the structure of this compound, the following chemical shifts can be anticipated. Note that the protonation of the azetidine nitrogen will significantly influence the chemical shifts of adjacent protons and carbons.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.7 - 3.9 | singlet |
| H2 | 4.8 - 5.0 | triplet |
| H3 (axial) | 2.5 - 2.7 | multiplet |
| H3 (equatorial) | 2.8 - 3.0 | multiplet |
| H4 (axial) | 3.9 - 4.1 | multiplet |
| H4 (equatorial) | 4.1 - 4.3 | multiplet |
| NH₂⁺ | 9.0 - 11.0 | broad singlet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| C2 | 65 - 69 |
| C3 | 25 - 29 |
| C4 | 50 - 54 |
| -OCH₃ | 52 - 55 |
Infrared (IR) Spectroscopy
Predicted IR spectroscopy can help identify key functional groups within the molecule.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine salt) | 2800-3200 | Broad |
| C-H stretch (aliphatic) | 2850-3000 | |
| C=O stretch (ester) | 1735-1750 | Strong |
| N-H bend (amine salt) | 1500-1600 | |
| C-O stretch (ester) | 1000-1300 |
Potential Biological Activity and Signaling Pathways
As a proline analog, this compound is expected to interfere with biological processes that involve proline. The parent compound, azetidine-2-carboxylic acid, induces endoplasmic reticulum (ER) stress by being misincorporated into proteins, leading to the unfolded protein response (UPR).[3] This can subsequently trigger apoptosis.
The mechanism of action likely involves the inhibition of prolyl-tRNA synthetase or competition with proline for incorporation into nascent polypeptide chains. This disruption of protein synthesis and integrity can have profound effects on various signaling pathways.
Caption: Logical workflow of the potential mechanism of action.
The above diagram illustrates the hypothesized mechanism of action. Following cellular uptake and hydrolysis of the methyl ester, the resulting azetidine-2-carboxylic acid can compete with proline, leading to its incorporation into proteins. This results in misfolded proteins, triggering ER stress and the UPR, which can ultimately lead to apoptosis.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the searched literature, a general approach can be outlined based on established methods for the synthesis of azetidine-2-carboxylic acid esters.
General Synthesis of (S)-Azetidine-2-Carboxylic Acid Esters
A common strategy involves the cyclization of a suitably protected γ-amino-α-halo-butyric acid derivative. The stereochemistry at the α-carbon is typically established using a chiral auxiliary or through enzymatic resolution.
Caption: A generalized synthetic workflow.
Methodology:
-
Protection: The starting chiral amino acid (e.g., L-glutamic acid) is appropriately protected. The amino group can be protected with a group such as Boc or Cbz, and the γ-carboxyl group can be esterified.
-
Conversion of α-carboxyl to hydroxymethyl: The α-carboxyl group is selectively reduced to a primary alcohol.
-
Halogenation: The primary alcohol is converted to a leaving group, typically a bromide or iodide.
-
Cyclization: Intramolecular cyclization is induced by a base to form the azetidine ring.
-
Esterification and Deprotection: The protecting groups are removed, and the carboxylic acid is esterified using methanol and HCl gas to yield the final hydrochloride salt.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV at 210 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the amino group (e.g., with a silylating agent) may be necessary for GC analysis.
Conclusion
This compound is a compound with significant theoretical and practical implications in drug discovery and development. Its properties as a constrained proline analog make it a valuable tool for probing biological systems and a promising scaffold for the design of novel therapeutics. The theoretical data and outlined experimental approaches in this guide provide a solid foundation for researchers to further explore the potential of this and related azetidine derivatives. Further computational studies, including molecular docking and dynamics simulations, will be instrumental in identifying specific biological targets and elucidating its mechanism of action at a molecular level.
References
Conformational Analysis of Methyl Azetidine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of methyl azetidine-2-carboxylate. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its constrained nature imparts unique conformational properties that can significantly influence the biological activity and pharmacokinetic profiles of drug candidates. Understanding the conformational preferences of substituted azetidines, such as methyl azetidine-2-carboxylate, is therefore crucial for rational drug design and development.
This document details the theoretical background of azetidine ring conformation, outlines the key experimental and computational techniques used for its analysis, and presents relevant data from analogous compounds to infer the conformational behavior of methyl azetidine-2-carboxylate.
Conformational Principles of the Azetidine Ring
The four-membered azetidine ring is not planar. To alleviate ring strain, it adopts a puckered conformation. This puckering can be described by a dihedral angle, and for the parent azetidine molecule, this has been determined to be approximately 37°. In substituted azetidines like methyl azetidine-2-carboxylate, the substituent at the C2 position can occupy one of two primary positions: pseudo-axial or pseudo-equatorial.
The equilibrium between these two conformers is influenced by a variety of factors, including:
-
Steric Interactions: The bulky methyl carboxylate group will tend to favor the pseudo-equatorial position to minimize steric hindrance with the other ring atoms and substituents.
-
Electronic Effects: The electronegativity of the nitrogen atom and the substituent can influence the ring's geometry.
-
Solvent Effects: The polarity of the solvent can affect the relative stability of the conformers.
The puckering of the azetidine ring is a dynamic process, and the molecule exists as a rapidly equilibrating mixture of these conformers in solution. The relative populations of the pseudo-axial and pseudo-equatorial conformers determine the time-averaged conformation observed in techniques like NMR spectroscopy.
Experimental Analysis
The conformational preferences of methyl azetidine-2-carboxylate can be elucidated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms.
2.1.1. 1D ¹H and ¹³C NMR
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine-2-Carboxylic Acid Analogs
| Compound | Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| L-Azetidine-2-carboxylic acid | H2 | 4.45 (t) | C2 | 61.5 |
| H3 | 2.55 (m) | C3 | 26.8 | |
| H4 | 3.85 (m) | C4 | 54.2 | |
| C=O | 175.0 | |||
| (S)-N-Fmoc-azetidine-2-carboxylic acid | H2 | 4.6 (t) | C2 | 60.2 |
| H3 | 2.4-2.6 (m) | C3 | 25.9 | |
| H4 | 3.9-4.1 (m) | C4 | 53.8 | |
| C=O | 176.1 |
Note: Data is sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.
2.1.2. 2D NMR for Structural and Conformational Assignment
2D NMR experiments are essential for unambiguous assignment of proton and carbon signals and for deriving conformational information.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity within the azetidine ring and the methyl carboxylate group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the stereochemistry and preferred conformation. For instance, the presence of a NOE/ROE between the proton at C2 and one of the protons at C4 would suggest a pseudo-axial orientation of the C2 proton.
2.1.3. Coupling Constants and the Karplus Relationship
The magnitude of the vicinal coupling constants (³J) between protons on the azetidine ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus the degree of ring puckering. For azetidine rings, typical coupling constants are in the range of:
-
³J_cis_ ≈ 8.4 - 8.9 Hz
-
³J_trans_ ≈ 5.8 - 7.9 Hz
These values can be used to distinguish between cis and trans relationships of protons on the ring and to infer the preferred conformation.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and dihedral angles. Although a crystal structure for methyl azetidine-2-carboxylate has not been reported, this technique would be invaluable for determining its puckered conformation in the solid state.
Computational Analysis
In the absence of complete experimental data, computational chemistry provides a powerful means to predict the conformational preferences of methyl azetidine-2-carboxylate.
Conformational Search and Energy Profile
A systematic conformational search can be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). This involves rotating the relevant dihedral angles and calculating the energy of each conformation to generate a potential energy surface. The lowest energy conformations represent the most stable puckered states of the azetidine ring.
Table 2: Hypothetical Computational Data for Methyl Azetidine-2-carboxylate Conformers
| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Pseudo-equatorial | ~35° | 0.0 |
| Pseudo-axial | ~-35° | 1.5 |
Note: This data is hypothetical and intended to illustrate the expected outcome of a computational study. The pseudo-equatorial conformer is expected to be lower in energy due to reduced steric hindrance.
Experimental and Computational Protocols
NMR Spectroscopy Protocol
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography Protocol
Caption: Workflow for X-ray crystallographic analysis.
Computational Chemistry Protocol
The Natural Occurrence of Azetidine-2-Carboxylic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of azetidine-2-carboxylic acid, a non-proteinogenic amino acid and structural analog of proline. Despite interest in its unique four-membered ring structure, there is a notable lack of evidence in the scientific literature for the natural occurrence of its ester derivatives. This document details the known plant sources of azetidine-2-carboxylic acid, its biosynthetic pathway, and its biological significance. Quantitative data on its prevalence in various species are presented, along with detailed experimental protocols for its isolation and quantification. Furthermore, this guide includes visualizations of the biosynthetic pathway and a general experimental workflow to aid in research and development.
Introduction
Azetidine-2-carboxylic acid (A2C), a heterocyclic non-proteinogenic amino acid, is a structural mimic of the proteinogenic amino acid proline. First discovered in 1955 in the lily of the valley (Convallaria majalis), it has since been identified in a limited number of other plant species. Its structural similarity to proline allows it to be mistakenly incorporated into proteins during translation, leading to altered protein structure and function, and subsequent toxic effects in many organisms. This property has made azetidine-2-carboxylic acid a subject of interest in toxicology and drug development.
While the free acid is well-documented, a thorough review of the scientific literature reveals a significant gap in knowledge regarding the natural occurrence of azetidine-2-carboxylic acid esters . At present, there are no substantial reports of such esters being isolated from natural sources. Therefore, this guide will focus on the natural occurrence, biosynthesis, and analysis of the free acid, azetidine-2-carboxylic acid.
Natural Occurrence
Azetidine-2-carboxylic acid has been identified in a select number of plant families, most notably the Liliaceae and Fabaceae. Its presence is believed to be a form of chemical defense against herbivores.
Plant Sources
The primary plant species known to contain significant amounts of azetidine-2-carboxylic acid are:
-
Convallaria majalis (Lily of the Valley): This is the plant from which azetidine-2-carboxylic acid was first isolated. It is found in the leaves, rhizomes, and other parts of the plant.
-
Polygonatum species (Solomon's Seal): Various species within this genus, also belonging to the Asparagaceae family (formerly Liliaceae), are known to contain azetidine-2-carboxylic acid.
-
Beta vulgaris (Beet): The compound has been detected in both table beets and sugar beets, raising questions about its presence in the human food chain.
-
Fabaceae (Legume Family): Azetidine-2-carboxylic acid has also been reported in several species within the bean family.
Quantitative Data
The concentration of azetidine-2-carboxylic acid can vary significantly between species and even between different tissues of the same plant. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Concentration | Reference(s) |
| Beta vulgaris (Garden Beet) | Root | 1-5% of L-proline content | |
| Beta vulgaris (Sugar Beet) | By-products (molasses, pulp) | Up to 0.34 mg/100 mg |
Biosynthesis of Azetidine-2-Carboxylic Acid
The biosynthetic pathway of azetidine-2-carboxylic acid has been primarily elucidated in bacteria, with strong evidence suggesting a similar mechanism in plants. The key precursor is S-adenosylmethionine (SAM), which undergoes an intramolecular cyclization to form the characteristic four-membered azetidine ring.
The S-Adenosylmethionine (SAM) Cyclization Pathway
In bacteria, enzymes known as AZE synthases catalyze the conversion of SAM to azetidine-2-carboxylic acid. Isotope labeling studies in Convallaria majalis have shown that methionine is an efficient precursor for azetidine-2-carboxylic acid, supporting a similar SAM-dependent pathway in plants.
The proposed biosynthetic pathway is as follows:
-
Activation of Methionine: L-methionine is activated by ATP to form S-adenosylmethionine (SAM) by the enzyme SAM synthetase.
-
Intramolecular Cyclization: An AZE synthase facilitates an intramolecular nucleophilic attack of the α-amino group on the γ-carbon of the SAM molecule.
-
Formation of Azetidine-2-Carboxylic Acid: This cyclization reaction results in the formation of the azetidine-2-carboxylic acid ring and the release of 5'-methylthioadenosine (MTA).
Experimental Protocols
The following sections detail the methodologies for the isolation and quantification of azetidine-2-carboxylic acid from plant materials.
Classical Isolation Method (Based on Fowden, 1956)
This protocol is based on the original method used for the isolation of azetidine-2-carboxylic acid from Convallaria majalis.
-
Extraction:
-
Fresh plant material (e.g., leaves of Convallaria majalis) is macerated in 70% (v/v) ethanol.
-
The mixture is allowed to stand for several hours to ensure complete extraction.
-
The extract is filtered, and the filtrate is concentrated under reduced pressure.
-
-
Purification by Ion-Exchange Chromatography:
-
The concentrated extract is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the hydrogen form.
-
The column is washed with water to remove neutral and anionic compounds.
-
Amino acids, including azetidine-2-carboxylic acid, are eluted with a dilute solution of ammonia (e.g., 2 M NH₄OH).
-
The ammonia is removed from the eluate by evaporation under reduced pressure.
-
-
Paper Chromatography:
-
The resulting amino acid mixture is separated by two-dimensional paper chromatography.
-
A common solvent system for the first dimension is butan-1-ol-acetic acid-water (4:1:5, by vol.).
-
For the second dimension, a phenol-water mixture is often used.
-
The amino acids are visualized by spraying the chromatogram with a solution of ninhydrin in acetone and heating.
-
-
Elution and Crystallization:
-
The spot corresponding to azetidine-2-carboxylic acid is excised from the chromatogram.
-
The compound is eluted from the paper with water.
-
The aqueous solution is concentrated, and the azetidine-2-carboxylic acid is crystallized, often from an aqueous ethanol solution.
-
Modern Quantification Method by HPLC-MS/MS
This protocol describes a modern, sensitive, and specific method for the quantification of azetidine-2-carboxylic acid in plant extracts.
-
Sample Preparation and Extraction:
-
Lyophilized and pulverized plant tissue is weighed.
-
An extraction solvent (e.g., 80% methanol in water) is added.
-
The sample is homogenized and then centrifuged to pellet the solid material.
-
The supernatant is collected, and the extraction may be repeated for exhaustive recovery.
-
The combined supernatants are filtered through a 0.22 µm filter prior to analysis.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for azetidine-2-carboxylic acid and an internal standard are monitored. For azetidine-2-carboxylic acid (m/z 102.05), a common transition is to m/z 56.05.
-
Quantification: The concentration of azetidine-2-carboxylic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of an authentic standard.
-
Biological Significance and Toxicity
The toxicity of azetidine-2-carboxylic acid stems from its ability to be recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline. This leads to its incorporation into nascent polypeptide chains in place of proline residues. The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid alters the secondary and tertiary structure of proteins, often leading to misfolding and aggregation. This can trigger cellular stress responses, such as the unfolded protein response, and ultimately lead to cytotoxicity. In plants that produce it, specialized prolyl-tRNA synthetases have evolved that can discriminate between proline and azetidine-2-carboxylic acid, thus preventing autotoxicity.
Conclusion
Azetidine-2-carboxylic acid is a fascinating naturally occurring non-proteinogenic amino acid with a limited distribution in the plant kingdom. While its presence as a free acid is confirmed in several species, there is a conspicuous absence of its esters in the natural world, based on current scientific literature. The biosynthetic pathway, likely proceeding through the cyclization of S-adenosylmethionine, and its mode of toxicity through protein misincorporation, are areas of active research. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, quantification, and further study of this unique natural product. Future research may yet uncover naturally occurring derivatives of azetidine-2-carboxylic acid and further elucidate its ecological roles and potential applications in drug development.
(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide for Proline-Analog-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl azetidine-2-carboxylate hydrochloride is a conformationally constrained proline analog that serves as a valuable chiral building block in medicinal chemistry and drug development. As the methyl ester hydrochloride salt of L-azetidine-2-carboxylic acid (Aze), it offers a unique four-membered ring structure that imparts distinct stereochemical and conformational properties compared to the five-membered pyrrolidine ring of proline. This guide provides an in-depth overview of its physicochemical properties, synthesis, and applications. It details its role in modifying peptide structure, its mechanism of action via the Unfolded Protein Response pathway, and provides comprehensive experimental protocols for its synthesis and incorporation into peptide scaffolds.
Introduction: The Role of Proline Analogs in Medicinal Chemistry
Proline and its derivatives are critical components in peptide and protein structures, often inducing specific secondary structures like β-turns that are essential for biological recognition and function. Proline analogs are versatile chemical tools used to construct small-molecule drugs and pharmaceutical peptides with enhanced properties.[1][2][3] By replacing proline with a synthetic analog, researchers can rigidly control the peptide backbone's conformation, which can lead to increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1]
This compound is a derivative of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants.[4] The primary structural difference between Aze and proline is the ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring.[4][5] This seemingly minor alteration has profound consequences on peptide conformation, making it a powerful tool for rational drug design.[6][7] Its hydrochloride salt form enhances stability and improves handling for laboratory applications.[8]
Physicochemical and Conformational Properties
The defining feature of (S)-Methyl azetidine-2-carboxylate is its constrained heterocyclic ring. This structure directly influences the conformational possibilities of any peptide into which it is incorporated. A comparison of its properties against the natural amino acid L-proline reveals its utility.
| Property | (S)-Azetidine-2-carboxylic acid (Aze) | L-Proline |
| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) |
| Ring Pucker | Relatively planar | Distinct endo/exo puckered conformations |
| Conformational Flexibility | Confers greater flexibility in peptides | More conformationally restricted |
| Preferred Peptide Turn | Induces γ-turns | Induces β-turns |
| Impact on Ordered Structures | Can destabilize structures like the collagen triple helix | Stabilizes specific secondary structures |
Table 1: Comparative conformational properties of Azetidine-2-carboxylic acid vs. L-Proline.[6][7][9]
| Property | This compound |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Appearance | Pale yellow to brown hygroscopic solid |
| Purity | ≥ 97% (HPLC) |
| Storage Conditions | Store at 0-8°C under an inert atmosphere |
Table 2: Physicochemical properties of this compound.[8][10][11]
Applications in Drug Discovery and Peptide Design
The unique conformational preferences of the azetidine ring make it a valuable substitute for proline in peptidomimetics and other bioactive molecules.
Induction of γ-Turns and Conformational Control
While proline is a well-established inducer of β-turns, the smaller azetidine ring forces the peptide backbone into a different spatial arrangement.[6] Studies on model peptides have shown that azetidine-2-carboxylic acid residues preferentially stabilize γ-turn-like conformations.[6][7] This allows chemists to systematically alter peptide secondary structures to probe structure-activity relationships (SAR) or to design molecules with novel receptor interactions.
Development of Antiviral and Antitumor Agents
The incorporation of azetidine-containing scaffolds has led to the development of potent bioactive compounds. By modifying a dipeptide prototype, researchers have synthesized azetidine-containing molecules with significant anti-Human Cytomegalovirus (HCMV) activity.[12][13] Similarly, azetidine-containing analogs of the antitumor agent TZT-1027 have shown excellent antiproliferative activities against various cancer cell lines.[14]
| Compound | Modification | Target/Cell Line | Activity (EC₅₀ / IC₅₀) |
| (S,S)-4a | Dipeptide with C-terminal tert-butylamide | HCMV | 10.9 µM |
| (R,S)-4a | Dipeptide with C-terminal tert-butylamide | HCMV | 14.2 µM |
| (S,S)-4c | Dipeptide with C-terminal iso-butylamide | HCMV | 13.9 µM |
| 1a | TZT-1027 Analog | A549 (lung cancer) | 2.2 nM |
| 1a | TZT-1027 Analog | HCT116 (colon cancer) | 2.1 nM |
Table 3: Bioactivity of selected azetidine-containing compounds.[12][14]
Mechanism of Action: Induction of the Unfolded Protein Response
Like its parent acid, (S)-Methyl azetidine-2-carboxylate can be recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptide chains in place of proline.[5] The altered geometry of the azetidine ring, compared to proline, can lead to improper protein folding.[1] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][2][15]
The UPR is mediated by three main ER-transmembrane sensors: PERK, ATF6, and IRE1α.
-
PERK Pathway : Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein translation but selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response.[2]
-
ATF6 Pathway : When ER stress is detected, ATF6 translocates to the Golgi apparatus where it is cleaved. The resulting active transcription factor moves to the nucleus to activate the expression of ER chaperones, such as BiP (Binding Immunoglobulin Protein).[2][15]
-
IRE1α Pathway : IRE1α splices the mRNA of X-Box Binding Protein 1 (XBP1). The spliced XBP1s is a potent transcription factor that also upregulates genes related to ER-associated degradation (ERAD) and protein folding.[2]
Experimental Protocols
Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic acid
This protocol is adapted from a patented method involving the chiral resolution of a racemic intermediate followed by deprotection.[16]
Methodology:
-
Salt Formation: React racemic 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine in a suitable solvent such as dehydrated ethanol. The reaction can be performed at temperatures ranging from room temperature to the solvent's reflux temperature for 0.5-4 hours.[16]
-
Crystallization and Isolation: Cool the reaction mixture to induce crystallization of the diastereomeric salt. Collect the solid by filtration.
-
Liberation of the Free Acid: Suspend the collected solid in water and adjust the pH to acidic (e.g., pH 2-3) with HCl to liberate the enantiomerically enriched (S)-1-benzyl-azetidine-2-carboxylic acid. Extract the product with an organic solvent.
-
Recrystallization: Purify the crude product by recrystallization from a solvent like ethanol or acetone to obtain pure (S)-1-benzyl-azetidine-2-carboxylic acid.[16]
-
Debenzylation: Dissolve the pure intermediate (e.g., 150g) and a catalyst like 10% palladium on carbon (e.g., 20g) in methanol (e.g., 1L) in an autoclave. Pressurize with hydrogen gas (e.g., 2 MPa) and react at 35°C for approximately 20 hours until TLC indicates complete consumption of the starting material.[16]
-
Final Product Isolation: Filter off the catalyst and concentrate the solvent under reduced pressure to yield the final product, (S)-Azetidine-2-carboxylic acid.
Protocol 2: Esterification and HCl Salt Formation
-
Esterification (Fischer): Suspend (S)-Azetidine-2-carboxylic acid in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure to yield the crude product as a hydrochloride salt.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.
Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of an N-protected (e.g., Fmoc) (S)-azetidine-2-carboxylic acid derivative into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][17]
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-(S)-azetidine-2-carboxylic acid (e.g., 2-4 equivalents) with a coupling reagent like HBTU/HATU in the presence of a base such as diisopropylethylamine (DIEA) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.
-
Washing: After the coupling step, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[12]
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique four-membered ring structure provides a predictable method for inducing γ-turns in peptides, offering a distinct conformational alternative to the β-turns generated by proline. This capability allows for the fine-tuning of peptide and peptidomimetic structures to enhance biological activity, as demonstrated by its successful use in developing novel antiviral and antitumor agents. Furthermore, its ability to induce ER stress and the Unfolded Protein Response provides a clear mechanism of action that can be exploited or mitigated in therapeutic design. The detailed synthetic and peptide incorporation protocols provided herein serve as a practical resource for researchers aiming to leverage the unique properties of this proline analog in their scientific endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]
- 3. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
Structural Elucidation of (S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of (S)-Methyl azetidine-2-carboxylate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. This document details the key analytical techniques and experimental protocols necessary to confirm the structure and purity of this compound, presenting data in a clear and accessible format for researchers.
Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of (S)-azetidine-2-carboxylic acid. As a chiral molecule, the stereochemistry at the C2 position is crucial for its application in asymmetric synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.59 g/mol | --INVALID-LINK-- |
| CAS Number | 69684-69-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General knowledge |
Synthesis and Purification
The primary route for the synthesis of this compound is the Fischer esterification of the parent amino acid, (S)-azetidine-2-carboxylic acid, in methanol with an acid catalyst. A particularly effective method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates anhydrous HCl in situ to catalyze the reaction and provide the hydrochloride salt directly.
Experimental Protocol: Fischer Esterification
A detailed protocol for the synthesis of amino acid methyl ester hydrochlorides using TMSCl in methanol is as follows[1]:
-
Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) dropwise with stirring. The in situ generation of HCl will catalyze the esterification.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain pure this compound.
Spectroscopic and Crystallographic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for confirming the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Key signals to observe include the methyl ester singlet, and the multiplets corresponding to the protons on the azetidine ring.
-
¹³C NMR Spectroscopy : Acquire the spectrum using a proton-decoupled pulse sequence. Key signals include the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the azetidine ring.
| ¹H NMR Data (Predicted) | |
| Proton | Chemical Shift (ppm) |
| -OCH₃ | ~3.8 |
| H2 (methine) | ~4.5 |
| H3 (methylene) | ~2.5 - 2.8 |
| H4 (methylene) | ~3.9 - 4.2 |
| ¹³C NMR Data (Predicted) | |
| Carbon | Chemical Shift (ppm) |
| C=O | ~170 |
| -OCH₃ | ~53 |
| C2 | ~58 |
| C3 | ~25 |
| C4 | ~45 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Analysis : Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.
| Mass Spectrometry Data | |
| Ion | m/z (calculated) |
| [C₅H₁₀NO₂]⁺ ([M+H]⁺) | 116.0706 |
Note: The observed m/z may vary slightly depending on the instrument calibration.
X-ray Crystallography
For unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
-
Crystallization : Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion using a solvent/anti-solvent system (e.g., methanol/diethyl ether).
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.
| Crystallographic Data (Hypothetical) | |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Volume | V = XXX.X ų |
| Z | 4 |
| Calculated Density | X.XXX g/cm³ |
Note: The crystallographic data presented here is hypothetical and would need to be determined experimentally.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis and rigorous analytical characterization. The experimental protocols and data presented in this guide provide a framework for researchers to confidently verify the identity, purity, and stereochemistry of this important synthetic intermediate. Adherence to these methodologies is crucial for ensuring the quality and reliability of this compound in drug discovery and development endeavors.
References
Spectroscopic Data and Experimental Protocols for (S)-Methyl azetidine-2-carboxylate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for (S)-Methyl azetidine-2-carboxylate hydrochloride. Due to the limited availability of directly measured spectra in public databases, this guide presents a combination of reported data for structurally related compounds and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₉NO₂·HCl[1][2][3] |
| Molecular Weight | 151.59 g/mol [1][2][3] |
| CAS Number | 69684-69-1[3] |
| Structure | |
|
|
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar chemical structures and functional groups reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~4.5 - 4.7 | Triplet | 1H | H2 | The methine proton at the chiral center, deshielded by the adjacent ester and protonated amine. |
| ~3.8 - 4.0 | Multiplet | 2H | H4 | Protons on the carbon adjacent to the nitrogen, deshielded by the heteroatom. |
| ~3.7 | Singlet | 3H | -OCH₃ | Methyl ester protons, typically a sharp singlet.[4] |
| ~2.5 - 2.8 | Multiplet | 2H | H3 | Methylene protons of the azetidine ring. |
Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 - 175 | C=O | Carbonyl carbon of the methyl ester.[5] |
| ~60 - 65 | C2 | Carbon of the chiral center, attached to the ester and nitrogen. |
| ~52 - 55 | -OCH₃ | Carbon of the methyl ester.[5] |
| ~45 - 50 | C4 | Carbon adjacent to the nitrogen in the azetidine ring.[5][6] |
| ~25 - 30 | C3 | Methylene carbon of the azetidine ring.[6] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~2400 - 2800 | Broad, Strong | N-H stretch | Characteristic broad absorption for a secondary amine hydrochloride. |
| ~1740 - 1750 | Strong | C=O stretch | Ester carbonyl stretch.[7] |
| ~1580 - 1610 | Medium | N-H bend | Bending vibration of the secondary ammonium group. |
| ~1200 - 1250 | Strong | C-O stretch | Ester C-O stretching.[7] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray Ionization, ESI+)
| m/z | Ion | Notes |
| 116.07 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₅H₉NO₂) is expected to be the base peak. The molecular weight of the free base is 115.13 g/mol .[8] |
| 88.08 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 56.05 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual HDO signal (δ ≈ 4.79 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum using an internal or external standard, or by the solvent signal if calibrated.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] KBr is transparent in the IR region and is a common matrix for solid samples.[11]
-
Place the mixture into a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and ionic molecules like amino acid derivatives, minimizing fragmentation and preserving the molecular ion.[12]
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
For fragmentation analysis (MS/MS), select the parent ion (m/z 116.07 for the free base) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]
- 2. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Solubility and Stability of (S)-Methyl azetidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-Methyl azetidine-2-carboxylate hydrochloride, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide combines information from commercially available data, established principles of pharmaceutical science, and data from structurally similar analogs to provide a robust framework for its handling, formulation, and analysis.
Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the hydrochloride salt significantly influences its physical and chemical properties, particularly its solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][2][3] |
| Appearance | White to pale yellow solid | [3] |
| Purity | ≥95-97% (typically by HPLC) | [3][4][5] |
| Storage Conditions | 2-8°C, inert atmosphere | [3][4] |
Solubility Profile
The hydrochloride salt form of (S)-Methyl azetidine-2-carboxylate is expected to be freely soluble in water and other polar protic solvents. The protonated azetidine nitrogen enhances its interaction with polar solvent molecules. Its solubility in organic solvents is likely to be lower, particularly in non-polar aprotic solvents.
While specific quantitative solubility data is not widely published, the following table provides an estimated solubility profile based on the general properties of amine hydrochlorides and related azetidine compounds.
| Solvent | Predicted Solubility | Rationale / Comments |
| Water | Highly Soluble | As a hydrochloride salt, it is expected to have high aqueous solubility. For comparison, L-Azetidine-2-carboxylic acid has a reported aqueous solubility of 5 g/100 mL.[6][7] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent, though likely less effective than methanol. |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | While a polar aprotic solvent, some sources indicate that the parent compound, L-Azetidine-2-carboxylic acid, is insoluble in DMSO.[8][9] Fresh, anhydrous DMSO is recommended to avoid solubility issues with compounds that are sensitive to moisture.[8] |
| Acetonitrile | Slightly Soluble | Less polar than alcohols, expected to have lower solvating power for a salt. |
| Dichloromethane | Insoluble | Non-polar aprotic solvent. |
| Hexanes | Insoluble | Non-polar aprotic solvent. |
Experimental Protocol for Solubility Determination
A standard protocol to experimentally determine the solubility of this compound involves the shake-flask method.
dot
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in drug development. Potential degradation pathways include hydrolysis of the methyl ester and reactions involving the azetidine ring. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[10][11][12]
pH Stability
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate likely occurring in the neutral to slightly acidic pH range.
-
Acidic conditions: Acid-catalyzed hydrolysis of the methyl ester can occur, yielding (S)-azetidine-2-carboxylic acid and methanol.
-
Basic conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester will also lead to the formation of the carboxylate salt of (S)-azetidine-2-carboxylic acid.
Thermal Stability
The compound is expected to be relatively stable at recommended storage temperatures (2-8°C).[3][4] At elevated temperatures, degradation may be accelerated, potentially leading to the hydrolysis of the ester or other decomposition reactions.
Photostability
While there is no specific data on the photostability of this compound, it is good practice to protect it from light, as UV radiation can sometimes promote the degradation of organic molecules.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[13][14]
dot
Caption: General workflow for conducting forced degradation studies.
A typical stability-indicating method would involve High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is often suitable for separating polar compounds like this compound and its potential degradation products.
Potential Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the methyl ester.
dot
Caption: Primary degradation pathway via ester hydrolysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity and stability of this compound.
-
Column: A reversed-phase column (e.g., C18) is generally a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For compounds with basic amines, an acidic buffer can improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.
-
Purity Assessment: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can also be used to monitor for the presence of impurities or degradation products.
Conclusion
This compound is a valuable building block in medicinal chemistry, characterized by its predicted high solubility in aqueous solutions and its primary stability liability being the potential for ester hydrolysis. This guide provides a foundational understanding of its key physicochemical properties and outlines the standard experimental approaches for the definitive determination of its solubility and stability profiles. For any application in drug development, it is imperative that these properties are experimentally verified under the specific conditions of use.
References
- 1. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. (S)-(-)-2-Azetidinecarboxylic acid | 2133-34-8 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
The Azetidine Ring: A Technical Guide to its Fundamental Chemistry in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of ring strain, conformational rigidity, and metabolic stability has made it an increasingly popular component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the fundamental chemistry of the azetidine ring, including its synthesis, reactivity, and conformational analysis. It further delves into its role as a versatile pharmacophore, supported by quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and chemical principles.
Core Chemical Principles of the Azetidine Ring
The chemical and physical properties of the azetidine ring are a direct consequence of its strained four-membered structure.
Ring Strain and Stability
The azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the more stable, less reactive pyrrolidine (5.4 kcal/mol).[1][2] This moderate strain renders the azetidine ring more reactive than its five- and six-membered counterparts but significantly more stable and easier to handle than aziridines.[3][4] While generally stable under physiological conditions, the ring can undergo cleavage under strongly acidic or basic conditions or in the presence of potent nucleophiles.[5] N-acylation or N-sulfonylation can further activate the ring toward nucleophilic attack.
Conformational Analysis: The Puckered Ring
To alleviate some of the inherent torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[2][6] This puckering is a dynamic process, and the specific conformation is influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms. The puckering can be described by a dihedral angle, which for the parent azetidine has been determined to be 37° by gas-phase electron diffraction.[2] The substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation, with bulkier substituents generally favoring the pseudo-equatorial position to minimize steric hindrance.[6][7] This conformational rigidity is a key attribute in drug design, as it can pre-organize pharmacophoric groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target.
Synthesis of Azetidine-Containing Scaffolds
A variety of synthetic strategies have been developed to construct the azetidine ring, each with its own advantages and substrate scope.
Intramolecular Cyclization
One of the most common approaches to azetidine synthesis is the intramolecular cyclization of a 1,3-difunctionalized propane derivative. This typically involves the nucleophilic attack of an amine onto a carbon bearing a good leaving group.
-
From γ-Amino Alcohols: Activation of the hydroxyl group of a γ-amino alcohol as a mesylate or tosylate, followed by treatment with a base, can induce intramolecular nucleophilic substitution to form the azetidine ring.[5]
-
Palladium-Catalyzed Intramolecular C-H Amination: This powerful method allows for the direct formation of a C-N bond by activating a C(sp³)-H bond. Picolinamide (PA) protected amines can undergo intramolecular amination at the γ-position to yield azetidines with high diastereoselectivity.[1][8][9]
Cycloaddition Reactions
[2+2] cycloaddition reactions provide a direct and atom-economical route to the azetidine core.
-
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is an efficient method for synthesizing functionalized azetidines.[10][11][12] Recent advances have enabled this reaction to proceed using visible light, broadening its applicability.[13]
Ring Contraction
Ring contraction of larger heterocyclic systems offers another pathway to the strained four-membered ring.
-
From 2-Pyrrolidinones: N-sulfonyl-2-pyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines.[4][14]
Reduction of β-Lactams (Azetidin-2-ones)
The reduction of the carbonyl group of a β-lactam is a widely used method for the preparation of the corresponding azetidine. Reagents such as lithium aluminum hydride (LiAlH₄) or a mixture of LiAlH₄ and aluminum trichloride (AlCl₃) are effective for this transformation.[15][16]
Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is dominated by its inherent ring strain, which provides a thermodynamic driving force for ring-opening reactions, and the nucleophilicity of the nitrogen atom.
Ring-Opening Reactions
Under appropriate conditions, the azetidine ring can be opened by various nucleophiles, providing access to functionalized acyclic amines.[5][17] The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the attacking nucleophile.
N-Functionalization
The secondary amine of an unsubstituted azetidine is a versatile handle for introducing a wide array of functional groups.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base is a standard method for N-alkylation.[3]
-
N-Acylation: Acyl chlorides or anhydrides readily react with the azetidine nitrogen to form amides.[1][3]
-
Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed N-arylation allows for the introduction of aryl and heteroaryl substituents.[1]
The Azetidine Ring as a Pharmacophore
The unique structural and physicochemical properties of the azetidine ring have led to its widespread use as a pharmacophore in drug discovery. Its incorporation into a molecule can lead to improvements in metabolic stability, aqueous solubility, and binding affinity.[18]
Azetidine as a Proline Bioisostere
Azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that acts as a mimic of proline.[19] Its smaller ring size imposes different conformational constraints on peptide backbones, often favoring γ-turns over the β-turns typically induced by proline. This property is exploited in the design of peptidomimetics with altered secondary structures and biological activities.
Figure 1. Azetidine-2-carboxylic acid as a proline bioisostere.
Azetidine in Marketed and Investigational Drugs
Numerous drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic relevance across various disease areas.
-
Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[9]
-
Cobimetinib: A MEK1/2 inhibitor used in combination with a BRAF inhibitor for the treatment of melanoma.[8]
-
Ximelagatran: An oral anticoagulant (withdrawn from the market due to hepatotoxicity).[10]
Quantitative Biological Data
The following tables summarize the biological activity of various azetidine derivatives, demonstrating the potent and diverse pharmacological effects that can be achieved with this scaffold.
Table 1: Antibacterial Activity of Azetidine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Azetidin-2-ones | Staphylococcus aureus | 25 | [20] |
| Azetidin-2-ones | Escherichia coli | 25 | [20] |
| BGAz Derivatives | Mycobacterium tuberculosis | <10 (MIC₉₉) | [19][21] |
| Fluoroquinolone Hybrids | Methicillin-resistant S. aureus | 0.25–16.00 | [2] |
Table 2: Anti-inflammatory and Antiviral Activity of Azetidine Derivatives
| Compound Class | Biological Activity | IC₅₀ (µM) | Reference |
| Ferulic Acid Azetidin-2-ones | Anti-inflammatory (in vivo) | N/A | [22] |
| Isonicotinic Acid Derivatives | Anti-inflammatory (ROS inhibition) | 1.42 ± 0.1 µg/mL | [23] |
| Azetidine-containing Dipeptides | Antiviral (HCMV) | EC₅₀ values reported | [24] |
| Pyrrolobenzoxazepinones | Antiviral (HIV-1 RT) | 0.25 | [12] |
Table 3: GABA Uptake and STAT3 Inhibition by Azetidine Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 2.01 ± 0.77 | [25] |
| Azetidine-3-carboxylic acid derivative | GAT-3 | 15.3 ± 4.5 | [25] |
| (R)-azetidine-2-carboxamides | STAT3 | 0.34 - 0.55 | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and functionalization of the azetidine ring.
Synthesis of Azetidines via Palladium-Catalyzed Intramolecular C-H Amination
Adapted from He et al., J. Am. Chem. Soc. 2012, 134, 1, 3-6.[8][9]
Materials:
-
Picolinamide (PA)-protected amine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodonium diacetate (PhI(OAc)₂)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add the PA-protected amine substrate (0.2 mmol), Pd(OAc)₂ (2.5 mol %), and PhI(OAc)₂ (2.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at 60-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired azetidine product.
N-Functionalization of Azetidines: Buchwald-Hartwig Cross-Coupling
Adapted from BenchChem Application Notes.[1]
Materials:
-
2-Substituted azetidine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the 2-substituted azetidine (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Reduction of a β-Lactam to an Azetidine
General procedure based on established methods.[15][16]
Materials:
-
β-Lactam (azetidin-2-one)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (2-4 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the β-lactam (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with the reaction solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azetidine.
-
Purify the product by distillation or column chromatography.
Visualizations of Pathways and Workflows
General Synthetic Workflow for Azetidine Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Azetidine-2-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Derivatives of azetidine-2-carboxylic acid, a proline analogue, serve as versatile scaffolds in the design of novel therapeutics, offering conformational rigidity that can enhance binding affinity and pharmacological properties.[3][4] This technical guide provides an in-depth exploration of the chemical space of azetidine-2-carboxylate derivatives, covering their synthesis, biological activities, and the experimental protocols utilized in their evaluation.
Data Presentation: A Quantitative Overview
The exploration of the chemical space of azetidine-2-carboxylate derivatives has yielded compounds with a wide range of biological activities. The following tables summarize key quantitative data for select derivatives, providing a comparative overview of their potency and physicochemical properties.
Table 1: In Vitro STAT3 DNA-Binding Inhibition by Azetidine-2-Carboxamide Derivatives
| Compound ID | Modifications | STAT3 EMSA IC₅₀ (µM) | Reference |
| 5a | (R)-azetidine-2-carboxamide analogue | 0.55 | [5] |
| 5o | (R)-azetidine-2-carboxamide analogue | 0.38 | [5] |
| 8i | (R)-azetidine-2-carboxamide analogue | 0.34 | [5] |
| H172 (9f) | Azetidine derivative | 0.38–0.98 | [6][7] |
| H182 | Azetidine derivative | 0.38–0.98 | [6][7] |
| H120 | Azetidine derivative | 1.75 | [8] |
| H105 | Azetidine derivative | 2.07 | [8] |
| 7e | Cell-permeable azetidine inhibitor | - | [5] |
| 7f | Cell-permeable azetidine inhibitor | - | [5] |
| 7g | Cell-permeable azetidine inhibitor | - | [5] |
| 9k | Cell-permeable azetidine inhibitor | - | [5] |
Note: EC₅₀ values for cell viability inhibition by compounds 7e, 7f, 7g, and 9k in breast cancer cells were reported to be in the range of 0.9-1.9 µM.[9]
Table 2: Physicochemical Properties of Selected Azetidine Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Solubility in Water |
| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.104 | 1.275 | 242 | 5.0 g/100 mL |
| Azetidine-2-carboxamide | C₄H₈N₂O | 100.12 | 1.171 (Predicted) | 300.9 (Predicted) | - |
Data sourced from PubChem and ChemBK.[10][11][12]
Signaling Pathways and Logical Relationships
Visualizing the complex biological and experimental processes is crucial for understanding the context of azetidine-2-carboxylate derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of azetidine-2-carboxylate derivatives. The following protocols provide a foundation for key experiments.
General Procedure for the Synthesis of N-Boc-azetidine-2-carboxamides
This protocol is adapted from the synthesis of STAT3 inhibitors.[13]
-
Coupling Reaction: To a solution of N-Boc- (R)-azetidine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIEA).
-
Amine Addition: Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine-2-carboxamide.
-
Deprotection (if required): The Boc protecting group can be removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final amine.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This protocol is a generalized procedure for assessing the inhibition of STAT3 DNA-binding activity.[7][14]
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate nuclear extracts containing activated STAT3 with the labeled probe in a binding buffer. For inhibitor studies, pre-incubate the nuclear extracts with the azetidine derivative for a specified time before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection method (for non-radioactive probes). The inhibition of STAT3 binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6][15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the azetidine-2-carboxylate derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The chemical space of azetidine-2-carboxylate derivatives presents a rich and promising area for drug discovery. Their unique structural features and diverse biological activities, particularly as demonstrated by the potent STAT3 inhibitors, underscore their therapeutic potential. The systematic exploration of this chemical space, guided by robust synthetic strategies, comprehensive biological evaluation, and detailed structure-activity relationship studies, will undoubtedly continue to yield novel and effective therapeutic agents for a range of diseases. This guide provides a foundational framework for researchers to navigate this exciting field and contribute to the development of the next generation of azetidine-based medicines.
References
- 1. licorbio.com [licorbio.com]
- 2. Drug Discovery through Target Identification - AI-Powered Workflow [graphwise.ai]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.12. Electrophoretic Mobility Shift Assays (EMSA) [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. Azetidine-2-carboxamide | C4H8N2O | CID 14751894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (S)-Methyl Azetidine-2-carboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive synthesis protocol for (S)-Methyl azetidine-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The constrained four-membered azetidine ring imparts unique conformational rigidity to molecules, making it a desirable scaffold for the design of novel therapeutics.
Application Notes
(S)-Azetidine-2-carboxylic acid and its derivatives are non-natural amino acids that serve as important intermediates in the synthesis of various biologically active compounds. The corresponding methyl ester, this compound, is a key precursor for the preparation of more complex molecules, including enzyme inhibitors and peptidomimetics. The presence of the azetidine ring can enhance metabolic stability and binding affinity of drug candidates.
Synthesis Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the asymmetric synthesis of the parent amino acid, (S)-Azetidine-2-carboxylic acid, followed by esterification and subsequent formation of the hydrochloride salt. This protocol outlines a robust method adapted from established literature procedures.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound.
| Step | Product | Typical Yield (%) |
| Debenzylation of (S)-1-benzyl-azetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic acid | 81.9%[1] |
| Esterification of (S)-Azetidine-2-carboxylic acid | (S)-Methyl azetidine-2-carboxylate | 85-95% (Estimated) |
| Hydrochloride Salt Formation | This compound | >95% (Estimated) |
Experimental Protocols
1. Synthesis of (S)-Azetidine-2-carboxylic acid
This procedure describes the debenzylation of (S)-1-benzyl-azetidine-2-carboxylic acid to yield (S)-Azetidine-2-carboxylic acid.[1]
-
Materials:
-
(S)-1-benzyl-azetidine-2-carboxylic acid (150 g)
-
10% Palladium on carbon (20 g)
-
Methanol (1 L)
-
Hydrogen gas
-
-
Procedure:
-
In a 2L autoclave, combine (S)-1-benzyl-azetidine-2-carboxylic acid (150 g) and 10% palladium on carbon (20 g) in methanol (1 L).
-
Pressurize the autoclave with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 35°C and stir for 20 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate to approximately one-third of its original volume.
-
The product will precipitate as a solid. Filter the solid and wash with a small amount of cold ethanol.
-
The resulting white solid is (S)-Azetidine-2-carboxylic acid (yield: 65 g, 81.9%).
-
2. Synthesis of (S)-Methyl azetidine-2-carboxylate
This step involves the esterification of (S)-Azetidine-2-carboxylic acid to its corresponding methyl ester.
-
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend (S)-Azetidine-2-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude (S)-Methyl azetidine-2-carboxylate as an oil.
-
3. Synthesis of this compound
This final step is the formation of the hydrochloride salt.
-
Materials:
-
Crude (S)-Methyl azetidine-2-carboxylate
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
-
-
Procedure:
-
Dissolve the crude (S)-Methyl azetidine-2-carboxylate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final this compound as a white solid.
-
Visual Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Laboratory Preparation of Enantiomerically Pure Methyl Azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of enantiomerically pure methyl azetidine-2-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The constrained four-membered ring of this non-natural amino acid analog imparts unique conformational rigidity to molecules, making it a desirable scaffold for designing novel therapeutics.
Two primary strategies for obtaining the enantiomerically pure target molecule are presented: Asymmetric Synthesis using a chiral auxiliary and Chiral Resolution of a racemic mixture. A detailed protocol for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid is provided, followed by a standard procedure for its esterification to the corresponding methyl ester.
Method 1: Asymmetric Synthesis via Chiral Auxiliary
This method employs the inexpensive and commercially available (S)-α-methylbenzylamine as a chiral auxiliary to induce stereoselectivity during the formation of the azetidine ring. The synthesis involves the formation of a diamine, cyclization via intramolecular alkylation, and subsequent removal of the chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid
This protocol is adapted from the work of Couty et al. and Futamura et al.[1][2]
Step 1: Synthesis of the N-(S)-α-methylbenzyl-protected diamine
-
To a solution of (S)-α-methylbenzylamine in a suitable solvent (e.g., methanol), add 2,4-dibromobutyronitrile.
-
The reaction is typically carried out at room temperature and stirred for several hours.
-
The resulting intermediate is then reduced, for example using sodium borohydride, to yield the corresponding diamine.
-
The product is purified by standard laboratory techniques such as column chromatography.
Step 2: Intramolecular Cyclization to form the Azetidine Ring
-
The diamine obtained from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A base, such as cesium carbonate, is added to the solution to facilitate the intramolecular nucleophilic substitution.[2]
-
The reaction mixture is heated to promote cyclization, forming the N-protected azetidine-2-carbonitrile.
-
The product is extracted and purified.
Step 3: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary
-
The N-protected azetidine-2-carbonitrile is hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to convert the nitrile group to a carboxylic acid.
-
The chiral auxiliary is removed by catalytic hydrogenolysis. The N-protected azetidine-2-carboxylic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[2]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the enantiomerically pure (S)-azetidine-2-carboxylic acid.
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid.
Method 2: Chiral Resolution of Racemic Azetidine-2-carboxylic Acid Derivatives
An alternative approach involves the synthesis of a racemic mixture of an azetidine-2-carboxylic acid derivative, followed by separation of the enantiomers. This is typically achieved by reacting the racemic acid with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.
A common resolving agent is (S)-phenylglycinol, which forms diastereomeric amides that can be separated by flash chromatography.[3] After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure azetidine-2-carboxylic acid.
Esterification to Methyl Azetidine-2-carboxylate
Once the enantiomerically pure azetidine-2-carboxylic acid is obtained, it can be converted to its methyl ester via Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Suspend the enantiomerically pure azetidine-2-carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl ester into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to afford the crude methyl azetidine-2-carboxylate.
-
Purify the product by column chromatography on silica gel to obtain the enantiomerically pure methyl ester.
Workflow for Esterification
Caption: Workflow for the esterification of (S)-azetidine-2-carboxylic acid.
Data Presentation
The following table summarizes typical yields and enantiomeric excess (e.e.) reported for the synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid.
| Method | Key Reagents/Steps | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Synthesis | (S)-α-methylbenzylamine, 1,2-dibromoethane, Cs₂CO₃, Krapcho dealkoxycarbonylation | 48% | >99.9% | [2] |
| Asymmetric Synthesis | (S)-α-methylbenzylamine, intramolecular alkylation | - | - | [1] |
| Chiral Resolution | Racemic 2-methyl-azetidine-2-carboxylic acid, (S)-phenylglycinol | 44% and 43% for each diastereomer | - | [3] |
Note: The yield for the Fischer esterification step is typically high but can vary depending on the specific reaction conditions and the scale of the reaction.
References
Application Notes and Protocols for the Use of (S)-Methyl azetidine-2-carboxylate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate hydrochloride is a valuable building block in peptide chemistry, serving as a conformationally constrained proline analogue. Its incorporation into peptide sequences can significantly influence their secondary structure, stability, and biological activity. The four-membered azetidine ring imparts a higher degree of rigidity compared to the five-membered pyrrolidine ring of proline, leading to unique conformational preferences. This can be exploited in the design of peptidomimetics with enhanced properties, such as increased resistance to proteolytic degradation and improved receptor binding affinity.
These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including recommended protocols, quantitative data on coupling efficiency, and potential biological implications.
Key Applications
-
Conformationally Constrained Peptides: The azetidine ring restricts the peptide backbone's flexibility, which can stabilize specific secondary structures like γ-turns. This is in contrast to proline, which is a known β-turn inducer[1].
-
Peptidomimetics: As a proline mimic, it can be used to probe the role of proline in peptide-protein interactions and to develop novel therapeutic peptides with altered pharmacological profiles.
-
Enhanced Stability: The incorporation of this non-proteinogenic amino acid can increase the metabolic stability of peptides by making them less susceptible to enzymatic degradation.
Data Presentation: Coupling Efficiency
The successful incorporation of this compound, typically used as its N-Fmoc protected carboxylic acid form (Fmoc-(S)-azetidine-2-carboxylic acid, Fmoc-Aze-OH), is critical for the synthesis of the desired peptide. The choice of coupling reagent can significantly impact the efficiency of this step, especially given the potential for steric hindrance from the constrained ring system. Below is a summary of expected coupling efficiencies with common coupling reagents.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%)* | Notes |
| HBTU | HOBt | DIPEA | 60-120 | 95-98 | A standard and generally effective choice. |
| HATU | HOAt | DIPEA/Collidine | 30-90 | >99 | Highly recommended for sterically hindered amino acids; often provides superior results. |
| DIC/HOBt | HOBt | N/A | 120-240 | 90-95 | A cost-effective option, but may require longer reaction times or double coupling. |
| PyBOP | N/A | DIPEA | 60-120 | 97-99 | Another highly effective phosphonium salt-based reagent. |
Note: These are illustrative values based on general knowledge of SPPS for sterically hindered amino acids. Actual efficiencies may vary depending on the peptide sequence, resin, and specific reaction conditions. Optimization is recommended for each specific synthesis.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS). This compound must first be N-protected (e.g., with Fmoc) and the methyl ester hydrolyzed to the free carboxylic acid for use in SPPS.
General SPPS Workflow
The overall process for incorporating Fmoc-(S)-azetidine-2-carboxylic acid into a peptide sequence on a solid support is outlined below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
This protocol describes a single coupling cycle for incorporating Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH) onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Aze-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Aze-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The coupling time will depend on the chosen reagent (see table above). For HATU, 30-90 minutes is typically sufficient.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling with a fresh solution of activated amino acid is recommended.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Potential Biological Implications: The Unfolded Protein Response
The incorporation of non-proteinogenic amino acids like azetidine-2-carboxylic acid can sometimes lead to protein misfolding. This can trigger a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a signaling pathway that aims to restore protein homeostasis in the endoplasmic reticulum (ER). However, if the stress is prolonged or severe, the UPR can induce apoptosis (programmed cell death).
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Understanding the potential for a peptidomimetic to induce the UPR is crucial in drug development, as this can be a mechanism of both therapeutic action (e.g., in cancer) and toxicity.
Conclusion
This compound is a versatile tool for creating conformationally constrained peptides with potentially enhanced therapeutic properties. Successful incorporation into peptide sequences via SPPS is readily achievable with modern coupling reagents. Careful selection of synthesis parameters and an awareness of the potential biological consequences, such as the induction of the UPR, are essential for the effective application of this unique building block in research and drug development.
References
Application Notes and Protocols for the Incorporation of Azetidine-2-Carboxylic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a constrained homolog of proline.[1][2] Its incorporation into peptides can significantly influence their conformational properties, proteolytic stability, and biological activity.[3][4] The four-membered ring of azetidine imposes unique steric constraints on the peptide backbone, making it a valuable tool in the design of novel peptidomimetics for therapeutic and research applications.[4] These application notes provide detailed protocols for the synthesis of N-protected azetidine-2-carboxylic acid building blocks and their incorporation into peptide sequences via both solution-phase and solid-phase peptide synthesis (SPPS).
Synthesis of N-Protected Azetidine-2-Carboxylic Acid Building Blocks
The successful incorporation of azetidine-2-carboxylic acid into peptides requires the use of appropriately N-protected derivatives, typically with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Protocol 1: Synthesis of N-Benzhydryl-Azetidine-2-Carboxylic Acid
This protocol describes a key intermediate step in the synthesis of L-azetidine-2-carboxylic acid.
Materials:
-
N-benzhydryl-2-carbobenzyloxyazetidine
-
Methanol
-
1% Palladized charcoal (Pd/C) catalyst
-
Hydrogen gas
-
Celite
-
Ethyl acetate
Procedure:
-
Dissolve N-benzhydryl-2-carbobenzyloxyazetidine (6.6 g, 0.018 mol) in 150 mL of methanol.
-
Under a nitrogen atmosphere, add 0.2 g of 1% Pd/C catalyst to the solution.
-
Charge a hydrogenator with hydrogen at 45 psi and shake for 2 hours.
-
Filter the catalyst through a bed of Celite.
-
Concentrate the filtrate to a small volume.
-
Add water with stirring to precipitate a white solid.
-
Recrystallize the precipitate from hot ethyl acetate to yield N-benzhydryl-azetidine-2-carboxylic acid.[5]
Expected Yield: 4.52 g (94%)[6]
Protocol 2: Synthesis of Fmoc-Azetidine-2-Carboxylic Acid
Commercially available Fmoc-Aze-OH can be used directly for solid-phase peptide synthesis.[7][8] Alternatively, it can be synthesized from azetidine-2-carboxylic acid. A general procedure for Fmoc protection is as follows:
Materials:
-
L-Azetidine-2-carboxylic acid
-
Dioxane
-
Water
-
Sodium bicarbonate
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-Azetidine-2-carboxylic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate and cool the solution in an ice bath.
-
Add a solution of Fmoc-OSu in dioxane dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography.
Solution-Phase Peptide Synthesis (SPPS) with Azetidine-2-Carboxylic Acid
Solution-phase synthesis is a classical method suitable for smaller peptides and for scaling up synthesis.
Protocol 3: Dipeptide Synthesis using Boc-Aze-OH and DCC/HOBt
This protocol describes the coupling of Boc-protected azetidine-2-carboxylic acid to an amino acid ester.
Materials:
-
Boc-Aze-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir at room temperature for 30 minutes.
-
Activation of Boc-Aze-OH: In a separate flask, dissolve Boc-Aze-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.
-
Coupling: Slowly add a solution of DCC (1.1 equivalents) in DCM to the Boc-Aze-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.
-
Add the neutralized amino acid ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9][10]
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Azetidine-2-Carboxylic Acid
SPPS is the method of choice for the routine synthesis of peptides, offering ease of automation and purification.
General Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 4: Incorporation of Fmoc-Aze-OH into a Peptide on Solid Support
This protocol outlines a single coupling cycle for incorporating Fmoc-Aze-OH into a growing peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Aze-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Aze-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Quantitative Analysis
The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. The following tables summarize representative data for the synthesis of peptidomimetics containing azetidine-2-carboxylic acid.
Table 1: Yields for Solution-Phase Synthesis of Azetidine-Containing Tetrapeptides
| Peptide Sequence | Coupling Method | Yield (%) | Reference |
| Boc-(L-Pro)₃-L-Aze-Opcp | Isobutylchloroformate/N-methylmorpholine | 73.3 | [5] |
| Boc-(L-Aze-L-Pro)₂-Opcp | Isobutylchloroformate/N-methylmorpholine | 85.4 | [5] |
Table 2: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Key Advantages | Key Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective, simple to use. | Can cause racemization, insoluble urea byproduct (DCC).[11][12] |
| HBTU/HATU | Aminium/Uronium Salt | High efficiency, fast reaction times, low racemization. | Higher cost, can modify N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | Very effective for sterically hindered couplings. | Byproduct can be difficult to remove. |
Signaling Pathways and Experimental Design
The incorporation of azetidine-2-carboxylic acid can be used to modulate the activity of peptidomimetics targeting various signaling pathways. For instance, a peptidomimetic designed to inhibit a specific protein-protein interaction in a kinase cascade.
Caption: A representative signaling pathway modulated by an Aze-peptidomimetic.
The logical design of experiments to evaluate such peptidomimetics would involve a multi-step process.
Caption: Logical workflow for the development of Aze-containing peptidomimetics.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, extend the reaction time or perform a second coupling with freshly activated amino acid.
-
Racemization: For amino acids prone to racemization, using HATU or HBTU with an additive like HOBt is recommended over carbodiimide-based methods.
-
Aggregation: During the synthesis of long or hydrophobic peptides, aggregation can be an issue. Using specialized resins or incorporating pseudoprolines can help to disrupt secondary structures.
Conclusion
The incorporation of azetidine-2-carboxylic acid provides a powerful strategy for the design of novel peptidomimetics with enhanced structural and biological properties. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully synthesize and evaluate these promising molecules. Careful selection of synthetic strategies, protecting groups, and coupling reagents is paramount to achieving high yields and purity.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. L -Azetidine-2-carboxylic acid = 99 2133-34-8 [sigmaaldrich.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for the Characterization of (S)-Methyl Azetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (S)-Methyl azetidine-2-carboxylate hydrochloride. The methods described herein are essential for confirming the identity, purity, and stereochemical integrity of this important chiral building block used in pharmaceutical research and development.
Compound Information
This compound is a key intermediate in the synthesis of various biologically active molecules. Its constrained four-membered ring structure imparts unique conformational properties to target compounds. Accurate analytical characterization is crucial to ensure the quality and consistency of this starting material.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 69684-69-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| Purity (Typical) | ≥97% (HPLC) | [3] |
Analytical Methods Overview
A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
HPLC is a fundamental technique for assessing the purity and, critically, the enantiomeric excess of this compound. A chiral stationary phase is required to separate the (S) and (R)-enantiomers.
Experimental Protocol: Chiral HPLC
Objective: To determine the purity and enantiomeric excess of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® series)
Reagents:
-
This compound sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and either IPA or EtOH. A common starting point is a 90:10 (v/v) mixture. The optimal ratio may require method development.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar polysaccharide-based chiral column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Expected Data
| Parameter | Expected Value |
| Retention Time (S) | ~ 8.5 min |
| Retention Time (R) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Purity | ≥ 97% |
| Enantiomeric Excess | ≥ 99% |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase composition, and HPLC system.
Experimental Workflow: Chiral HPLC Analysis
References
(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Versatile Building Block in Drug Discovery
(S)-Methyl azetidine-2-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry, prized for its constrained four-membered ring structure. This unique feature imparts conformational rigidity to target molecules, a desirable characteristic in the design of novel therapeutics with enhanced biological activity and metabolic stability. Its primary application lies in the synthesis of non-natural amino acids and as a proline mimic, leading to significant implications for drug discovery in areas such as oncology, neuroscience, and infectious diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this versatile synthon and its close analogue, L-azetidine-2-carboxylic acid (AZE).
Application in the Synthesis of Non-Natural Amino Acids
This compound serves as a key precursor for the enantiomerically pure synthesis of α-substituted azetidine-2-carboxylic acid derivatives. These non-natural amino acids are of significant interest in peptidomimetics as they can induce specific secondary structures in peptides and introduce conformational constraints that can enhance biological activity. A crucial transformation is the diastereoselective α-alkylation of an N-protected (S)-azetidine-2-carboxylate. The inherent chirality of the azetidine ring allows for excellent stereocontrol during the introduction of a new substituent at the α-position.
Quantitative Data for Diastereoselective α-Alkylation
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
Data sourced from a diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, a derivative of (S)-methyl azetidine-2-carboxylate.
L-Azetidine-2-carboxylic Acid (AZE) as a Proline Mimic: Biological Implications
This compound is readily converted to L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid that acts as a potent proline mimic. Due to its structural similarity, AZE can be mistakenly incorporated into proteins in place of proline by prolyl-tRNA synthetases. This misincorporation leads to the synthesis of aberrant proteins with altered conformations, triggering cellular stress responses, including the unfolded protein response (UPR), and ultimately leading to apoptosis. This property of AZE is being explored for its therapeutic potential, particularly in cancer therapy where inducing proteotoxic stress in rapidly dividing cells is a validated strategy.
Pro-Inflammatory and Pro-Apoptotic Effects of AZE on BV2 Microglial Cells
Studies on BV2 microglial cells have demonstrated the dose-dependent cytotoxic effects of AZE. Exposure to AZE leads to reduced cell viability and an increase in the release of nitric oxide (NO), a pro-inflammatory mediator.[1]
| AZE Concentration (µM) | Cell Viability (%) at 24h | Nitric Oxide Release (% of Control) at 24h |
| 0 | 100 | 100 |
| 125 | ~95 | ~110 |
| 250 | ~90 | ~120 |
| 500 | ~80 | ~140 |
| 1000 | ~60 | ~180 |
| 2000 | ~40 | ~220 |
Data is approximated from graphical representations in the cited literature.[1]
Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation of N-Protected (S)-Azetidine-2-carboxylate
This protocol describes a general procedure for the diastereoselective α-alkylation of an N-protected derivative of (S)-methyl azetidine-2-carboxylate.
Materials:
-
N-protected (S)-azetidine-2-carboxylate derivative
-
Lithium diisopropylamide (LDA) solution
-
Electrophile (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-protected (S)-azetidine-2-carboxylate derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the cooled solution while stirring.
-
Continue stirring at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-alkylated product.
-
Determine the yield and diastereomeric ratio using appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC).
Protocol 2: In Vitro Cytotoxicity Assay of L-Azetidine-2-carboxylic Acid (AZE)
This protocol outlines a method to assess the cytotoxic effects of AZE on a mammalian cell line (e.g., BV2 microglial cells) using the MTT assay.[1]
Materials:
-
BV2 microglial cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
L-Azetidine-2-carboxylic acid (AZE) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed BV2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of AZE in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 125, 250, 500, 1000, 2000 µM).
-
Remove the old medium from the wells and add 100 µL of the AZE-containing medium to the respective wells. Include a vehicle control (medium without AZE).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of innovative drug candidates. Its ability to introduce conformational constraints and serve as a precursor to the proline mimic L-azetidine-2-carboxylic acid provides a powerful tool for medicinal chemists. The induction of proteotoxic stress by AZE opens up new avenues for therapeutic intervention in various diseases. The provided protocols offer a starting point for researchers to explore the rich chemistry and biology associated with this versatile compound.
References
Application Notes and Protocols: The Role of (S)-Methyl Azetidine-2-carboxylate Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate hydrochloride is a valuable chiral building block in asymmetric synthesis, prized for its constrained four-membered ring structure. This unique azetidine moiety imparts conformational rigidity to target molecules, a highly desirable characteristic in the design of novel therapeutics and chiral ligands.[1] Its utility primarily lies in its role as a precursor for enantiomerically pure α-substituted azetidine-2-carboxylic acid derivatives. These non-natural amino acids are of significant interest in peptidomimetics and drug discovery as they can induce specific secondary structures in peptides, enhancing biological activity and metabolic stability.
A key application of this compound is in diastereoselective α-alkylation reactions. The inherent chirality of the (S)-azetidine ring allows for excellent stereocontrol during the introduction of a new substituent at the α-position, enabling the synthesis of complex chiral molecules with high precision.
Key Applications
-
Chiral Building Block for Novel Amino Acids: Serves as a starting material for the synthesis of a variety of enantiomerically pure α-substituted azetidine-2-carboxylic acid derivatives.
-
Peptidomimetics: Incorporation of the rigid azetidine scaffold into peptides can enforce specific conformations, leading to enhanced biological activity and stability.
-
Drug Discovery: The unique structural and conformational properties of azetidine-containing molecules make them attractive scaffolds for the development of new therapeutic agents.
-
Asymmetric Catalysis: Can be used in the synthesis of chiral ligands for asymmetric metal catalysis.
Diastereoselective α-Alkylation: Data Summary
The following table summarizes the results of a diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, a derivative of (S)-Methyl azetidine-2-carboxylate. This data demonstrates the high level of stereocontrol achievable using the azetidine scaffold. A similar reactivity and selectivity can be anticipated for the corresponding methyl ester.
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
| Allyl bromide | (2S,1'S)-5bb and (2R,1'S)-5bb | 85 | >99:1 |
| Ethyl bromoacetate | (2S,1'S)-5bc and (2R,1'S)-5bc | 65 | 95:5 |
| Methyl iodide | (2S,1'S)-5bd and (2R,1'S)-5bd | 91 | 96:4 |
Experimental Protocols
The following protocols describe a two-step process for the asymmetric synthesis of α-substituted (S)-azetidine-2-carboxylic acid methyl esters, starting from this compound. The first step involves the N-protection of the starting material, and the second is the diastereoselective α-alkylation.
Protocol 1: N-Boc Protection of (S)-Methyl Azetidine-2-carboxylate
This protocol describes the protection of the secondary amine of this compound with a di-tert-butyl dicarbonate (Boc) group. This step is crucial to prevent side reactions and to influence the stereochemical outcome of the subsequent alkylation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-(S)-methyl azetidine-2-carboxylate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective α-Alkylation of N-Boc-(S)-Methyl Azetidine-2-carboxylate
This protocol describes the diastereoselective alkylation of the α-position of N-Boc-(S)-methyl azetidine-2-carboxylate. The procedure utilizes a strong base to generate a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. This protocol is an adaptation from a procedure for a related azetidine-2-carbonitrile derivative.[2][3][4]
Materials:
-
N-Boc-(S)-methyl azetidine-2-carboxylate (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., benzyl bromide, allyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a Schlenk flask containing a solution of N-Boc-(S)-methyl azetidine-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add LDA solution (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.3 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the α-alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Workflow and Mechanism
Logical Workflow for Diastereoselective Alkylation
Caption: A logical workflow for the synthesis of α-alkylated (S)-azetidine-2-carboxylates.
Proposed Mechanism for Diastereoselectivity
The high diastereoselectivity observed in the α-alkylation of N-protected (S)-azetidine-2-carboxylates is attributed to the rigid, puckered conformation of the four-membered ring. The bulky N-protecting group (e.g., Boc) and the ester group create a sterically hindered environment, directing the incoming electrophile to the less hindered face of the enolate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (S)-Methyl Azetidine-2-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl azetidine-2-carboxylate hydrochloride is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1][2] Its constrained four-membered ring imparts unique conformational rigidity to target molecules, a desirable feature in drug design.[1] This document provides detailed experimental protocols for key reactions involving this compound and its derivatives.
Diastereoselective α-Alkylation of N-Protected Azetidine-2-Carboxylate Derivatives
A key application of (S)-methyl azetidine-2-carboxylate is in the synthesis of enantiomerically pure α-substituted azetidine-2-carboxylic acid derivatives.[1] These non-natural amino acids are of significant interest in peptidomimetics. The rigid azetidine ring facilitates excellent stereocontrol during the introduction of a new substituent at the α-position.[1]
Experimental Protocol: Diastereoselective α-Alkylation
This protocol is adapted for a derivative of (S)-methyl azetidine-2-carboxylate and illustrates the general methodology for achieving high diastereoselectivity.[1]
Materials:
-
N-protected (S)-azetidine-2-carboxylate derivative
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Formation of the N-Borane Complex: In a flask, dissolve the N-protected (S)-azetidine-2-carboxylate derivative in anhydrous THF and cool to 0 °C. Add BH3·SMe2 (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.[1]
-
Deprotonation: Cool the solution to -78 °C. Add a freshly prepared solution of LDA (1.2 equivalents) in THF dropwise. Stir the mixture at this temperature for 30 minutes.[1]
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.3 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[1]
-
Workup: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers.[1]
Data Presentation:
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
Table 1: Results of a diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, a derivative of (S)-methyl azetidine-2-carboxylate.[1]
Logical Workflow for Diastereoselective Alkylation:
Caption: Workflow for the diastereoselective α-alkylation of (S)-azetidine-2-carboxylate derivatives.
N-Alkylation of Azetidines
The nitrogen atom of the azetidine ring can be functionalized through N-alkylation, a common reaction in the synthesis of various derivatives.
Experimental Protocol: General N-Alkylation
This protocol describes a general procedure for the N-alkylation of an azetidine derivative.
Materials:
-
Azetidine hydrochloride
-
Alkylating agent (e.g., an electrophile)
-
Base (e.g., DBU, NaHCO3)
-
Solvent (e.g., Acetonitrile, THF)
-
Water
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Reaction Setup: Dissolve the azetidine hydrochloride (1.0 equivalent), the alkylating agent (1.0 equivalent), and a base (e.g., DBU, 1.0 equivalent) in a suitable solvent like acetonitrile.[3]
-
Reaction: Stir the mixture at a specified temperature (e.g., 65 °C) for a period of 4 to 16 hours.[3]
-
Workup: After the reaction is complete, quench it by adding water. Extract the aqueous layer multiple times with ethyl acetate.[3]
-
Isolation: Combine the organic layers, dry them over anhydrous Na2SO4, and remove the solvent under reduced pressure.[3]
-
Purification: Purify the resulting residue using flash chromatography.[3]
Data Presentation:
| Azetidine Derivative | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Azetidine hydrochloride | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | DBU | Acetonitrile | 4 | 64 |
| Methyl 2,4-dibromobutanoate | (S)-1-phenylethylamine | NaHCO3 | Acetonitrile | 13 | Not specified |
Table 2: Examples of N-alkylation reactions of azetidine derivatives.[3][4]
Logical Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of azetidines.
Amide Coupling Reactions
The carboxylic acid moiety of azetidine-2-carboxylic acid (obtained from the hydrolysis of the methyl ester) is readily used in amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry.
Experimental Protocol: Amide Coupling using HATU
This protocol outlines a standard procedure for amide coupling using HATU as the coupling agent.
Materials:
-
(S)-Azetidine-2-carboxylic acid (or its N-protected derivative)
-
Amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) in DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| N-Boc-(S)-azetidine-2-carboxylic acid | Benzylamine | HATU | DIPEA | DMF | >90 (Typical) |
| 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | HATU | DIPEA | Not specified | Not specified |
Table 3: Representative amide coupling reactions.[5]
Signaling Pathway for Amide Coupling:
Caption: Simplified pathway for HATU-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Methyl Azetidine-2-carboxylate Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges stem from the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[1] This strain makes the four-membered ring susceptible to nucleophilic ring-opening reactions, which can significantly reduce the yield of the desired product.[2][3] Additionally, achieving high enantiopurity and preventing side reactions during functionalization and purification are critical hurdles.
Q2: What are the common starting materials for the synthesis of (S)-azetidine-2-carboxylic acid derivatives?
Common starting materials include L-proline, which can be converted in a multi-step synthesis. Other approaches utilize chiral auxiliaries like (S)-1-phenylethylamine to introduce the desired stereochemistry.[4][5] The synthesis often involves the construction of the azetidine ring through intramolecular cyclization.[5][6]
Q3: How can I minimize the ring-opening of the azetidine during the synthesis?
Minimizing ring-opening requires careful control of reaction conditions. It is crucial to avoid harsh acidic or basic conditions, as the four-membered heterocycle is vulnerable under extreme pH environments.[3] The choice of protecting groups for the nitrogen atom is also critical to modulate the reactivity of the ring. Reactions should be performed at controlled, often low, temperatures.
Q4: What is a reliable method for the esterification of (S)-azetidine-2-carboxylic acid?
A common method for esterification is to react the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or by generating HCl gas in situ. However, care must be taken to use mild conditions to prevent ring-opening. An alternative is to prepare the methyl ester from a precursor like methyl 2,4-dibromobutanoate.[4]
Q5: How is the final hydrochloride salt typically formed?
The hydrochloride salt is generally formed in the final step by treating a solution of the free base, (S)-Methyl azetidine-2-carboxylate, in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt then typically precipitates and can be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Ring-Opening: The azetidine ring may have opened due to harsh reaction conditions (e.g., strong acids/bases, high temperatures). | - Maintain neutral or mildly basic/acidic conditions where possible. - Run reactions at lower temperatures. - Choose appropriate protecting groups to stabilize the ring. |
| Incomplete Reaction: The cyclization or esterification step may not have gone to completion. | - Monitor the reaction progress using techniques like TLC or NMR. - Increase the reaction time or slightly elevate the temperature if ring stability allows. - Ensure all reagents are pure and dry. | |
| Purification Losses: Significant product loss may occur during extraction or chromatography. | - Perform extractions with care to avoid emulsions. - Use an appropriate stationary phase and eluent system for column chromatography. Amino-functionalized silica gel can be beneficial for basic compounds.[4] | |
| Presence of Impurities | Side Reactions: Undesired side reactions, such as dimerization or polymerization, may have occurred. | - Use dilute conditions to minimize intermolecular reactions. - Control the stoichiometry of the reagents carefully. |
| Starting Material Contamination: Impure starting materials can lead to impurities in the final product. | - Verify the purity of all starting materials before use. | |
| Diastereomeric Impurities: If using a chiral auxiliary, separation of diastereomers may be incomplete. | - Optimize the chromatographic conditions for better separation of diastereomers.[4] | |
| Difficulty in Crystallization of the Hydrochloride Salt | Solvent Choice: The solvent may not be optimal for precipitation. | - Try different solvents or solvent mixtures (e.g., diethyl ether, ethyl acetate, isopropanol/ether). |
| Presence of Water: Traces of water can sometimes inhibit crystallization. | - Ensure the free base and solvent are anhydrous before adding the HCl solution. | |
| Oily Product: The product may be oiling out instead of crystallizing. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate (Diastereomeric Mixture)
This protocol is adapted from a procedure for a related compound and illustrates the formation of the azetidine ring.[4]
-
Step 1: Synthesis of Methyl 2,4-dibromobutanoate:
-
Stir a mixture of γ-butyrolactone (78 mmol) and PBr₃ (2.0 mmol) at 100 °C under an inert atmosphere.
-
Add Br₂ (86 mmol) dropwise over 1 hour.
-
Stir for 5 minutes at 100 °C, then cool to room temperature.
-
Remove excess Br₂ with a stream of nitrogen.
-
Dissolve the residue in methanol (30 mL) and stir for 20 hours at room temperature.
-
Work up by treating with saturated aqueous Na₂SO₃ and extracting with n-hexane. The combined organic layers are washed with saturated aqueous NaHCO₃ and water, dried over Na₂SO₄, and concentrated.
-
Purify by silica gel chromatography.
-
-
Step 2: Cyclization to form the Azetidine Ring:
-
Reflux a mixture of methyl 2,4-dibromobutanoate (2.87 mmol), (S)-1-phenylethylamine (2.9 mmol), and NaHCO₃ (14.4 mmol) in acetonitrile (14 mL) for 13 hours.
-
Cool the mixture to room temperature and filter.
-
Evaporate the filtrate and purify the residue by silica gel chromatography to separate the diastereomers.
-
Protocol 2: General Procedure for Hydrochloride Salt Formation
-
Dissolve the purified (S)-Methyl azetidine-2-carboxylate free base in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, dry solvent.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Diastereoselective α-Alkylation of an N-Protected Azetidine-2-carbonitrile
This table demonstrates the high diastereoselectivity that can be achieved in the functionalization of an azetidine ring, a principle applicable to derivatives of (S)-Methyl azetidine-2-carboxylate.[7]
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Competing pathways of desired reaction versus ring-opening.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for (S)-Methyl Azetidine-2-carboxylate Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride. This valuable chiral building block is integral to the development of novel therapeutics, and achieving high yield and purity is crucial for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective method is the direct esterification of (S)-azetidine-2-carboxylic acid using an acidic methanol solution. The two most common reagents for this transformation are thionyl chloride (SOCl₂) in methanol and anhydrous hydrogen chloride (HCl) in methanol. Both methods efficiently convert the carboxylic acid to the methyl ester and simultaneously form the hydrochloride salt.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Incomplete esterification is a primary cause, often due to insufficient acid catalyst or reaction time. The presence of water in the reaction mixture can also significantly reduce the yield by hydrolyzing the ester back to the carboxylic acid. Additionally, side reactions, such as intermolecular polymerization of the azetidine ring, can occur under certain conditions.
Q3: I'm observing a significant amount of starting material in my crude product. How can I drive the reaction to completion?
A3: To push the equilibrium towards the product, ensure your reagents are anhydrous, particularly the methanol and the (S)-azetidine-2-carboxylic acid starting material. Increasing the concentration of the acid catalyst (thionyl chloride or HCl) can also enhance the reaction rate. Extending the reaction time or gently heating the mixture may also improve conversion.
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
A4: Discoloration often arises from impurities in the starting materials or from side reactions. Ensure the (S)-azetidine-2-carboxylic acid is of high purity. If using thionyl chloride, use a freshly opened bottle or redistill it, as aged thionyl chloride can contain impurities that lead to colored byproducts. Purification of the final product by recrystallization can often remove these colored impurities.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most effective method for purifying this compound. A common solvent system is a mixture of methanol and diethyl ether or methanol and tert-butyl methyl ether. The product is dissolved in a minimal amount of hot methanol, and then the less polar solvent is added until the solution becomes cloudy. Upon cooling, pure crystals of the hydrochloride salt will form.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Presence of water in reagents. - Suboptimal reaction temperature. - Insufficient amount of esterifying agent. | - Increase reaction time or temperature (e.g., reflux). - Use anhydrous methanol and dry the starting amino acid. - Optimize temperature; for thionyl chloride method, initial cooling followed by reflux is common. - Increase the equivalents of thionyl chloride or ensure saturation with HCl gas. |
| Formation of Impurities | - Side reactions due to high temperatures. - Impure starting materials. - Intermolecular reactions. | - Avoid excessively high temperatures or prolonged heating. - Use high-purity (S)-azetidine-2-carboxylic acid. - Maintain a sufficient concentration of the acid catalyst to protonate the azetidine nitrogen and reduce its nucleophilicity. |
| Product is an Oil or Gummy Solid | - Incomplete salt formation. - Presence of residual solvent. - Impurities preventing crystallization. | - Ensure a sufficient amount of HCl is present to fully form the hydrochloride salt. - Thoroughly dry the product under vacuum. - Attempt purification by dissolving the oil in a minimal amount of methanol and precipitating with a non-polar solvent like diethyl ether. |
| Difficulty with Recrystallization | - Incorrect solvent system. - Solution is too dilute. - Cooling too rapidly. | - Experiment with different solvent pairs (e.g., methanol/diethyl ether, ethanol/diethyl ether). - Concentrate the solution before adding the anti-solvent. - Allow the solution to cool slowly to room temperature and then in a refrigerator to promote the formation of well-defined crystals. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thionyl Chloride | (S)-azetidine-2-carboxylic acid, SOCl₂, Methanol | 0 to Reflux | 4 - 16 | 85 - 95 |
| Anhydrous HCl | (S)-azetidine-2-carboxylic acid, HCl (gas), Methanol | 0 to RT | 12 - 24 | 80 - 90 |
| Acetyl Chloride | (S)-azetidine-2-carboxylic acid, Acetyl Chloride, Methanol | 0 to RT | 6 - 18 | 75 - 85 |
Table 2: Effect of Reaction Parameters on Yield (Thionyl Chloride Method)
| Parameter | Condition A | Condition B | Impact on Yield |
| Equivalents of SOCl₂ | 1.1 eq | 2.0 eq | Higher equivalents generally lead to higher yields, but excessive amounts can lead to more byproducts. |
| Reaction Temperature | Room Temperature | Reflux | Refluxing can significantly shorten the reaction time and increase the yield, but may also promote side reactions if not controlled. |
| Reaction Time | 4 hours | 16 hours | Longer reaction times can lead to higher conversion, but should be monitored by TLC to avoid decomposition. |
Experimental Protocols
Method 1: Esterification using Thionyl Chloride in Methanol
This is a widely used and high-yielding method for the synthesis of amino acid methyl ester hydrochlorides.
Materials:
-
(S)-azetidine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or tert-butyl methyl ether (for precipitation/recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol and thionyl chloride.
-
To the resulting residue, add diethyl ether or tert-butyl methyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
For further purification, the product can be recrystallized from a methanol/diethyl ether solvent system.
Method 2: Esterification using Anhydrous HCl in Methanol
This method avoids the use of the highly reactive thionyl chloride.
Materials:
-
(S)-azetidine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in methanol
-
Diethyl ether
Procedure:
-
Prepare a solution of anhydrous HCl in methanol by bubbling dry HCl gas through anhydrous methanol at 0 °C, or use a commercially available solution.
-
Suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in the prepared methanolic HCl solution in a round-bottom flask.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Visualizations
common side reactions and byproducts in azetidine-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of azetidine-2-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce azetidine-2-carboxylate?
A1: The primary methods for synthesizing the azetidine-2-carboxylate core include the intramolecular cyclization of γ-haloamines or activated γ-amino alcohols, the double SN2 displacement of 1,3-dielectrophiles with primary amines, and a multi-step route involving malonic ester intermediates followed by a Krapcho dealkoxycarbonylation.[1][2] Another less common approach begins with the α-bromination of γ-aminobutyric acid (GABA).[1]
Q2: What are the main challenges in synthesizing the azetidine ring?
A2: The primary challenge is the inherent ring strain of the four-membered ring, which makes its formation energetically unfavorable and the resulting ring susceptible to opening.[3][4] This can lead to low yields and the formation of byproducts through competing side reactions such as polymerization and elimination.[5] Achieving stereocontrol at the C2 and other positions is also a significant consideration.
Q3: Which protecting group is most suitable for the azetidine nitrogen during synthesis?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is stable under many reaction conditions for functionalizing the ring and can be readily removed under acidic conditions. Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.[5]
Q4: How can I effectively purify my azetidine-2-carboxylate product?
A4: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the desired product from impurities.[5] For solid derivatives, recrystallization can also be an effective purification technique.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of azetidine-2-carboxylate.
Problem 1: Low or No Yield of Azetidine-2-Carboxylate
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Cyclization | - Increase reaction time and/or temperature. - Use a stronger base to facilitate deprotonation and intramolecular attack. - For γ-amino alcohol precursors, ensure complete activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate). | The formation of the strained four-membered ring can be slow and require forcing conditions. |
| Polymerization Side Reactions | - Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Slowly add the substrate to the reaction mixture containing the base. | High concentrations of the open-chain precursor can lead to intermolecular reactions, resulting in polymer formation. |
| Elimination Side Reactions | - Use a non-hindered base. - Optimize the reaction temperature; higher temperatures can sometimes favor elimination. | The base can act as a nucleophile or promote elimination of the leaving group, competing with the desired cyclization. |
| Starting Material Degradation | - Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially when using organometallic reagents or strong bases. - Check the stability of starting materials and intermediates under the reaction conditions. | Moisture and oxygen can quench reagents and degrade sensitive compounds. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Suggestion |
| Polymeric material | High concentration of reactants. | Employ high-dilution techniques. |
| Eight-membered ring compound | In syntheses from malonic esters, dimerization of the intermediate can occur. | Optimize reaction conditions (e.g., base, temperature) to favor the intramolecular cyclization. |
| 2-Amino-1,4-butanediol | Over-reduction during the conversion of a 4-oxo-azetidine-2-carboxylate precursor. | Use a milder reducing agent or carefully control the stoichiometry of the hydride reagent. |
| Acyclic amino acid derivative | Ring-opening of the azetidine product. | Use milder workup and purification conditions. Avoid strongly acidic or basic conditions if the product is sensitive. |
Problem 3: Poor Diastereoselectivity
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low cis/trans or R/S ratio | - Solvent Polarity: The polarity of the solvent can influence the transition state of the ring-closure. - Reaction Temperature: Temperature can affect the kinetic versus thermodynamic product distribution. - Choice of Base: The nature of the base can influence the stereochemical outcome. | - For cis-selectivity, consider non-polar solvents. For trans-selectivity, polar solvents may be more favorable. - Lower temperatures often favor the kinetically controlled product. - Experiment with different bases (e.g., LiHMDS, NaHMDS, KHMDS) to find the optimal conditions for the desired diastereomer. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from representative synthetic procedures.
Table 1: Yields of Key Steps in the Synthesis of (S)-Azetidine-2-Carboxylic Acid via Malonic Ester Intermediate
| Reaction Step | Product | Reagents and Conditions | Yield | Diastereomeric Ratio (if applicable) | Citation |
| Azetidine Ring Formation | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 1,2-dibromoethane, Cs₂CO₃, DMF | 99% | N/A | [6] |
| Krapcho Dealkoxycarbonylation | Methyl (1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate | LiCl, H₂O, DMSO, 140°C | 78% | 2.7:1 ((2S,1'S):(2R,1'S)) | [6] |
| Isomerization of Undesired Isomer | Mixture of (2S,1'S)- and (2R,1'S)-monoesters | LDA, THF, -78°C | 82% | 6.7:1 ((2S,1'S):(2R,1'S)) | [6] |
| Final Deprotection | (S)-Azetidine-2-carboxylic acid | H₂, Pd-C, EtOH-H₂O | 91% | >99.9% ee | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate
This protocol involves the reaction of methyl 2,4-dibromobutanoate with (S)-1-phenylethylamine.
Materials:
-
Methyl 2,4-dibromobutanoate
-
(S)-1-phenylethylamine
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of methyl 2,4-dibromobutanoate (1.0 eq), (S)-1-phenylethylamine (1.0 eq), and NaHCO₃ (5.0 eq) in MeCN is refluxed for 13 hours.[7]
-
After cooling to room temperature, the mixture is filtered.[7]
-
The filtrate is evaporated, and the residue is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the product.[7]
Protocol 2: Krapcho Dealkoxycarbonylation
This protocol describes the selective removal of one ester group from a geminal diester.
Materials:
-
Dimethyl N-benzyl-azetidine-2,2-dicarboxylate
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the substituted diethyl malonate (1.0 eq), lithium chloride (1.2 eq), DMSO, and water (2.0 eq).[8]
-
Stir the mixture at room temperature to dissolve the solids.
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 2-6 hours, monitoring by TLC or LC-MS.[8]
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Visualizations
Caption: Intramolecular cyclization pathway and common side reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Synthetic pathway from malonic ester and a key byproduct.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. Efficient route to (S)-azetidine-2-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomeric Azetidine Esters
Welcome to the technical support center for the purification of diastereomeric azetidine esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diastereomers of azetidine esters?
A1: The main challenges stem from the subtle structural differences between diastereomers, which often result in very similar physical properties. This can lead to:
-
Co-elution: Diastereomers may have nearly identical retention times in chromatographic systems, making baseline separation difficult to achieve.
-
Low Resolution: Achieving sufficient separation for accurate quantification and isolation of pure diastereomers can be challenging.
-
Compound Instability: The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under acidic or strongly basic conditions that might be employed during purification.[1][2]
-
Epimerization: Chiral centers, especially those adjacent to carbonyl groups or the ring nitrogen, can be prone to epimerization under certain conditions, such as exposure to acidic or basic stationary phases.
Q2: Which chromatographic techniques are most effective for separating diastereomeric azetidine esters?
A2: Several chromatographic techniques can be effective, with the choice depending on the specific properties of the diastereomers and the scale of the purification.
-
Flash Column Chromatography: Often the first choice for preparative scale purification. Normal-phase chromatography on silica gel is common, but reversed-phase chromatography can also be effective.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for both analytical and preparative scale separations. Both normal-phase and reversed-phase HPLC can be used. For particularly challenging separations, chiral stationary phases (CSPs) can sometimes resolve diastereomers.[4][5]
-
Supercritical Fluid Chromatography (SFC): An excellent alternative to HPLC, particularly for preparative scale work. SFC often provides faster separations, uses less organic solvent, and can offer unique selectivity for diastereomers.[6][][8]
Q3: How can I prevent my azetidine ester from degrading during purification?
A3: The stability of the azetidine ring is a critical consideration.[2] To prevent degradation:
-
Avoid Harsh pH: The azetidine ring can undergo acid-mediated ring-opening.[1] It is advisable to avoid strongly acidic mobile phases or additives. If acidic conditions are necessary, their effect on stability should be carefully evaluated.
-
Use Neutralized Silica Gel: Standard silica gel can be slightly acidic, which may cause degradation or epimerization. Using silica gel that has been pre-treated with a base like triethylamine can mitigate this.
-
Control Temperature: For thermally labile compounds, purification should be carried out at reduced temperatures if possible.
-
Limit Exposure Time: Minimize the time the compound spends in solution and on the chromatographic support.
Q4: What are the typical spectroscopic features to confirm the purity of separated azetidine ester diastereomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assessing the purity of separated diastereomers.
-
¹H NMR: Diastereomers will have distinct ¹H NMR spectra. Look for differences in chemical shifts and coupling constants for the protons on and near the stereocenters.
-
¹³C NMR: The carbon signals corresponding to the different stereoisomers will also have slightly different chemical shifts.
-
Chiral HPLC/SFC: Injecting the isolated fractions onto an analytical chiral HPLC or SFC column can confirm the diastereomeric purity.
Troubleshooting Guides
Problem 1: Poor or No Separation of Diastereomers
| Probable Cause | Recommended Solution |
| Insufficient Difference in Polarity | Optimize the mobile phase in normal-phase chromatography by using solvent systems with different selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). For reversed-phase, vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH (if the compound is stable). |
| Inappropriate Stationary Phase | If silica gel is ineffective, consider other stationary phases such as alumina (neutral or basic), or bonded phases like cyano or diol for normal-phase. For reversed-phase, try different column chemistries (e.g., C18 vs. Phenyl-Hexyl). |
| Suboptimal Temperature | In HPLC and SFC, temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 40°C) to see if resolution improves. |
| Co-elution | Consider using a chiral stationary phase. Even for diastereomer separations, the chiral environment of the stationary phase can sometimes provide the necessary selectivity for separation.[6] |
Problem 2: Product Decomposition or Epimerization on the Column
| Probable Cause | Recommended Solution |
| Acidic Silica Gel | Neutralize the silica gel by preparing a slurry with the mobile phase containing 0.1-1% triethylamine or another suitable base, then pack the column. Alternatively, use commercially available deactivated silica gel. |
| Harsh Mobile Phase | Avoid mobile phases containing strong acids (e.g., trifluoroacetic acid). If an acidic modifier is necessary, use a weaker acid like acetic acid at a low concentration and assess product stability. |
| Prolonged Contact Time | Increase the flow rate of the mobile phase to reduce the residence time on the column. However, be mindful that this may also decrease resolution. A balance must be found. |
| Unstable Product | If the azetidine ester is inherently unstable, consider derivatization to a more stable compound before purification, followed by deprotection after separation. |
Quantitative Data Presentation
Table 1: Example HPLC Separation of Diastereomeric Esters
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Silica Gel | Hexane/Ethyl Acetate (90:10) | 1.0 | 1.25 | 1.03 | [4] |
| C18 | Acetonitrile/Water (60:40) | 1.0 | 1.15 | 1.8 | Fictional Example |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 0.5 | 1.40 | 2.5 | Fictional Example |
Table 2: Example SFC Separation of Diastereomers
| Stationary Phase | Mobile Phase (CO₂/Modifier) | Modifier | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Diol | 80/20 | Methanol | 3.0 | 1.30 | 2.1 | Fictional Example |
| 2-Ethylpyridine | 85/15 | Methanol w/ 0.1% NH₄OH | 4.0 | 1.55 | 3.0 | Fictional Example |
| Chiralpak AD-H | 70/30 | Isopropanol | 2.0 | 1.80 | 4.2 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm). If epimerization or degradation is a concern, use silica gel deactivated with triethylamine.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.
-
Aim for a retention factor (Rf) of ~0.2-0.3 for the desired compounds, with a clear separation between the two diastereomeric spots.
-
Common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor their composition by TLC.
-
-
Analysis and Pooling:
-
Analyze the fractions containing the product by TLC or ¹H NMR.
-
Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for HPLC Purification
-
Column and Mobile Phase Selection:
-
Based on the polarity of the azetidine esters, choose either a normal-phase (e.g., silica, cyano) or reversed-phase (e.g., C18, Phenyl-Hexyl) column.
-
Develop an isocratic or gradient method on an analytical scale (e.g., 4.6 mm ID column) to achieve baseline separation.
-
-
Method Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the diastereomeric peaks.
-
For compounds with ionizable groups, consider adding modifiers like acetic acid or ammonium hydroxide to the mobile phase, provided the compound is stable under these conditions.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized method to a larger-diameter preparative column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation and Injection:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the separated diastereomer peaks.
-
Analyze the purity of the collected fractions using analytical HPLC or another suitable method.
-
Pool the pure fractions and remove the solvent.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the purification of diastereomeric azetidine esters.
Caption: A troubleshooting decision tree for poor separation of diastereomeric azetidine esters.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 8. chiraltech.com [chiraltech.com]
preventing ring-opening of azetidine-2-carboxylates during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-2-carboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges of working with this strained ring system and prevent unwanted ring-opening during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring in azetidine-2-carboxylates prone to opening?
The azetidine ring is a four-membered heterocycle with significant ring strain, estimated to be approximately 25.4 kcal/mol.[1][2] This inherent strain makes the ring susceptible to cleavage under various conditions to relieve this strain. Reactions involving nucleophilic attack or acidic conditions can trigger ring-opening.
Q2: What are the common mechanisms of azetidine-2-carboxylate ring-opening?
The two primary mechanisms for the ring-opening of azetidine-2-carboxylates are:
-
Acid-Mediated Ring-Opening: Under acidic conditions, the lone pair of electrons on the azetidine nitrogen can be protonated. This makes the ring more susceptible to nucleophilic attack, leading to C-N bond cleavage and ring-opening.[3] The pKa of the azetidine nitrogen is a critical factor in its stability, with lower pKa values generally indicating greater stability in acidic environments.[4]
-
Nucleophilic Ring-Opening: Direct attack by a nucleophile on one of the ring carbons can also lead to ring cleavage. This is particularly prevalent when the nitrogen atom is substituted with an electron-withdrawing group (e.g., acyl or sulfonyl group), which activates the ring towards nucleophilic attack.
Troubleshooting Guide: Preventing Ring-Opening
This guide addresses specific issues you may encounter during reactions with azetidine-2-carboxylates and provides actionable solutions.
Issue 1: Ring-opening during N-H functionalization (e.g., acylation, sulfonylation).
-
Symptom: Formation of a significant amount of a linear, ring-opened byproduct instead of the desired N-functionalized azetidine.
-
Cause: Activation of the azetidine ring towards nucleophilic attack upon N-acylation or N-sulfonylation, followed by attack from a nucleophile present in the reaction mixture (e.g., solvent, base, or the counter-ion of a reagent).
-
Solution:
-
Use of a non-nucleophilic base: Employ sterically hindered or non-nucleophilic bases like proton sponge or 2,6-lutidine to minimize nucleophilic attack on the azetidine ring.
-
Low-temperature reaction: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of the undesired ring-opening reaction.
-
Choice of solvent: Use a non-nucleophilic, aprotic solvent.
-
Issue 2: Ring-opening during peptide coupling reactions.
-
Symptom: Low yield of the desired peptide and formation of ring-opened side products.
-
Cause: The acidic conditions of some coupling reagent activation steps or the presence of nucleophiles can promote ring-opening.
-
Solutions:
-
Protecting the Azetidine Nitrogen: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group prior to peptide coupling. Common protecting groups include Boc, Cbz, and Fmoc. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required.[5][][7][8][9]
-
Choice of Coupling Reagent: Use coupling reagents that operate under mild, neutral conditions. Carbodiimide-based reagents like EDC in the presence of an additive such as HOBt or Oxyma Pure can be effective. Phosphonium and uronium salt-based reagents like PyBOP and HBTU are also widely used.
-
Reaction Conditions: Maintain a neutral pH and use the lowest effective temperature for the coupling reaction.
-
Issue 3: Ring-opening during deprotection of the carboxylate ester.
-
Symptom: Cleavage of the azetidine ring during the hydrolysis of a methyl or ethyl ester.
-
Cause: The conditions used for ester hydrolysis (e.g., strong acid or base) can also catalyze the opening of the strained azetidine ring.
-
Solutions:
-
Use of Labile Esters: Employ ester protecting groups that can be removed under milder conditions. For example, a tert-butyl ester can be cleaved with milder acids like trifluoroacetic acid (TFA). A benzyl ester can be removed by hydrogenolysis, which is generally a neutral and mild method.
-
Data Summary: Stability of N-Substituted Azetidines
The stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom and the pH of the environment. The following table summarizes the stability of various N-substituted azetidines under acidic conditions.
| Compound | pH | Half-life (T1/2) | Reference |
| N-phenyl-azetidine derivative | 1.8 | 0.5 h | [4] |
| N-phenyl-azetidine derivative | 2.7 | 1.2 h | [4] |
| N-phenyl-azetidine derivative | 7.0 | Stable | [4] |
| N-(2-pyridyl)-azetidine derivative | 1.8 | Stable | [4] |
| N-(4-pyridyl)-azetidine derivative | 1.8 | Stable | [4] |
Key Takeaway: N-aryl substitution with electron-withdrawing groups or heterocycles that lower the pKa of the azetidine nitrogen can significantly enhance stability in acidic media.[4]
Key Experimental Protocols
Below are detailed, generalized protocols for the N-protection of azetidine-2-carboxylic acid. Note: These are starting points and may require optimization for your specific substrate and reaction scale.
Protocol 1: N-Boc Protection of Azetidine-2-carboxylic Acid
This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a solution of NaOH (2.0 eq) in water.
-
To this solution, add a solution of (Boc)2O (1.1 eq) in dioxane.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Boc)2O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine-2-carboxylic acid.
Protocol 2: N-Cbz Protection of Azetidine-2-carboxylic Acid
This protocol details the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Materials:
-
Azetidine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a 1M aqueous solution of Na2CO3 (2.5 eq) with cooling in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Cbz-azetidine-2-carboxylic acid.
Protocol 3: N-Fmoc Protection of Azetidine-2-carboxylic Acid
This protocol outlines the protection of the azetidine nitrogen with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
Azetidine-2-carboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of NaHCO3.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give N-Fmoc-azetidine-2-carboxylic acid.
Visual Guides
Ring-Opening Mechanisms
Caption: Mechanisms of azetidine-2-carboxylate ring-opening.
General Workflow for Preventing Ring-Opening
Caption: A generalized workflow to mitigate ring-opening.
Decision Logic for Protecting Group Selection
Caption: Decision tree for orthogonal protecting group strategy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving the chiral purity of (S)-Methyl azetidine-2-carboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral purity of (S)-Methyl azetidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low enantiomeric excess (ee) when synthesizing this compound?
Low enantiomeric excess in the synthesis of this compound can stem from several factors throughout the synthetic and purification process. Key contributors include:
-
Ineffective Chiral Catalyst or Auxiliary: The choice of a chiral catalyst or auxiliary is critical for establishing the desired stereochemistry. If the catalyst is not sufficiently effective or the chiral auxiliary is poorly matched to the substrate, it can lead to a lower degree of stereocontrol.[1]
-
Racemization: The product or synthetic intermediates may be susceptible to racemization under the reaction or workup conditions. This can be caused by factors such as elevated temperatures, the presence of acidic or basic impurities, or prolonged reaction times.[1]
-
Incomplete Resolution: If a classical resolution method with a resolving agent is employed, incomplete separation of the resulting diastereomeric salts can lead to a lower enantiomeric excess in the final product.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all influence the stereoselectivity of the reaction. Deviations from optimized conditions can result in a decrease in chiral purity.
Q2: How can I improve the chiral purity of my this compound sample?
Several methods can be employed to enhance the chiral purity of this compound:
-
Recrystallization: This is often the most straightforward and cost-effective method for enriching the desired enantiomer. By carefully selecting a suitable solvent or solvent system, the less soluble diastereomeric salt (if a resolving agent is used) or the desired enantiomer can be selectively crystallized, leaving the undesired enantiomer in the mother liquor. A patent for the preparation of (S)-azetidine-2-carboxylic acid describes using solvents like dehydrated alcohol, acetone, acetonitrile, and isopropanol for recrystallization.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Using a suitable chiral stationary phase, baseline separation of the (S) and (R) enantiomers can be achieved, allowing for the isolation of the highly pure (S)-enantiomer.
-
Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipases can be used for the preferential hydrolysis of one enantiomer of an ester derivative.[3]
Q3: What analytical techniques are suitable for determining the enantiomeric excess of this compound?
The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each.
Troubleshooting Guides
Troubleshooting Low Enantiomeric Excess (ee)
If you are experiencing low enantiomeric excess in your product, the following guide can help you identify and address the potential cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocols
Protocol 1: Chiral Resolution and Recrystallization
This protocol describes a general method for improving the chiral purity of this compound through classical resolution using a chiral resolving agent, followed by recrystallization. This method is adapted from procedures used for similar compounds.[2][4]
1. Salt Formation with a Chiral Resolving Agent:
-
Dissolve the racemic or chirally-impure methyl azetidine-2-carboxylate free base in a suitable solvent (e.g., ethanol, methanol, acetone, or acetonitrile).
-
Add an equimolar amount of a chiral resolving agent, such as D-α-phenylethylamine or (S)-phenylglycinol.[2][4]
-
Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.
2. Diastereomeric Salt Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
3. Recrystallization for Purity Enhancement:
-
Dissolve the obtained diastereomeric salt crystals in a minimal amount of a hot recrystallization solvent (e.g., dehydrated alcohol, acetone, acetonitrile, or isopropanol).[2]
-
Allow the solution to cool slowly to promote the formation of high-purity crystals.
-
Collect the purified diastereomeric salt crystals by filtration, wash with cold solvent, and dry.
4. Liberation of the Free Base and Hydrochloride Salt Formation:
-
Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., 8-10) with a suitable base to liberate the free amine and allow for the recovery of the resolving agent by extraction with an organic solvent.[2]
-
Adjust the pH of the aqueous layer to acidic (e.g., 1-3) with hydrochloric acid.[2]
-
Extract the (S)-Methyl azetidine-2-carboxylate into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product. For the hydrochloride salt, treatment with HCl in a suitable solvent (e.g., ether or isopropanol) may be performed.
Caption: Workflow for chiral resolution and recrystallization.
Data Presentation
The following tables summarize representative data for diastereoselective reactions and resolutions of azetidine derivatives, which can serve as a reference for expected outcomes.
Table 1: Diastereoselective α-Alkylation of an N-Protected Azetidine-2-carbonitrile [5]
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
Table 2: Enantioselective Synthesis of (S)-azetidine-2-carboxylic acid [3]
| Step | Description | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Four-membered ring formation | 99 | - |
| 2 | Krapcho dealkoxycarbonylation | 78 | - |
| 3 | Lipase-catalyzed hydrolysis & deprotection | 91 | >99.9% |
| Overall | Total Synthesis | 48 | >99.9% |
References
stability issues of (S)-Methyl azetidine-2-carboxylate hydrochloride in solution
This technical support center provides guidance on the stability of (S)-Methyl azetidine-2-carboxylate hydrochloride in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, the type of solvent used, temperature, and the duration of storage. As an ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The hydrochloride salt form generally imparts greater stability in the solid state but requires careful consideration once dissolved.
Q2: To what degradation products can this compound convert?
The most common degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester group. This reaction yields (S)-azetidine-2-carboxylic acid and methanol. The rate of this hydrolysis is significantly dependent on the pH and temperature of the solution.
Q3: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is advisable to store the solution at low temperatures (2-8°C) and under neutral or slightly acidic pH conditions (pH 4-6). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Several analytical techniques can be employed to monitor the stability and purity of this compound in solution. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for separating the parent compound from its degradation products and quantifying their respective concentrations over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to observe the disappearance of the methyl ester signal and the appearance of signals corresponding to the hydrolyzed acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the stock or working solution. | Prepare fresh solutions before each experiment. If using a stored solution, verify its integrity via an analytical method like HPLC. |
| Precipitation observed in the solution upon storage. | The solubility of the compound or its degradants may be temperature-dependent. The pH of the solution may have shifted. | Allow the solution to equilibrate to room temperature before use. Ensure the pH of the buffer is maintained. If precipitation persists, sonication may help, but analytical verification of the compound's integrity is recommended. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC). | This is indicative of compound degradation or the presence of impurities in the solvent. | The primary degradation product is likely (S)-azetidine-2-carboxylic acid. Run a standard of the potential degradant if available to confirm its identity. Also, run a blank injection of the solvent to rule out solvent-based impurities. |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer system over time.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Selected buffer components (e.g., phosphate, acetate)
- Acetonitrile (HPLC grade)
- Formic acid or other modifier (HPLC grade)
- HPLC system with UV or MS detector
- C18 reverse-phase HPLC column
- pH meter
- Calibrated balance
- Volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or a buffer of interest).
- From the stock solution, prepare working solutions at the desired concentration (e.g., 100 µg/mL) in the buffer systems to be tested (e.g., pH 5, pH 7.4, pH 9).
3. Stability Study Execution:
- Divide the working solutions into aliquots for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
- Store the aliquots under the desired temperature conditions (e.g., room temperature, 37°C).
- At each designated time point, retrieve an aliquot and immediately analyze it by HPLC. If immediate analysis is not possible, freeze the sample at -80°C.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 210 nm or by MS.
- Analysis: At each time point, quantify the peak area of the parent compound.
5. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of the remaining compound against time to determine the degradation rate.
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to illustrate how results from a stability study might be presented.
Table 1: Effect of pH on Stability at 25°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 97.2 | 91.3 |
| 4 | 99.1 | 94.5 | 83.4 |
| 8 | 98.2 | 89.3 | 69.5 |
| 24 | 94.8 | 70.1 | 40.2 |
Table 2: Effect of Temperature on Stability at pH 7.4
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 97.2 | 93.1 |
| 4 | 99.6 | 94.5 | 86.7 |
| 8 | 99.2 | 89.3 | 75.2 |
| 24 | 97.5 | 70.1 | 51.8 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway via hydrolysis.
Technical Support Center: Overcoming Low Reactivity of N-Protected Azetidine-2-Carboxylates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of N-protected azetidine-2-carboxylates in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes N-protected azetidine-2-carboxylates generally unreactive?
The reduced reactivity of azetidine-2-carboxylates stems from a combination of factors inherent to their structure:
-
Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which is less than the highly reactive aziridines but substantially more than the stable pyrrolidines.[1][2] This strain influences bond angles and orbital alignments, affecting the accessibility of the carbonyl group for nucleophilic attack.
-
Steric Hindrance: The four-membered ring structure can sterically hinder the approach of nucleophiles to the carboxylate group. The N-protecting group, particularly bulky ones like tert-butoxycarbonyl (Boc), can further exacerbate this issue.[3]
-
Electronic Effects: The nitrogen atom within the strained ring can electronically influence the carboxyl group. The nature of the N-protecting group (e.g., electron-withdrawing vs. electron-donating) can modulate the electrophilicity of the carbonyl carbon.
Q2: How does the choice of N-protecting group affect reactivity?
The N-protecting group plays a crucial role in the reactivity of the azetidine ring and the carboxylate.
-
N-Boc (tert-Butoxycarbonyl): Commonly used due to its stability and straightforward removal under acidic conditions. However, its bulkiness can contribute to steric hindrance, reducing reaction rates.
-
N-Cbz (Carbobenzyloxy): Can be removed by hydrogenolysis, offering an orthogonal deprotection strategy.[4] It is less bulky than Boc, which can sometimes be advantageous.
-
N-TFA (Trifluoroacetyl): This electron-withdrawing group can increase the acidity of the N-H proton (in the deprotected state) and influence the ring's electronic properties. It has been used in C(sp³)–H arylation reactions and can be removed in situ with ammonia in methanol.[1]
-
N-Benzhydryl: A bulky group that can be cleaved via hydrogenation. Studies have shown that in a molecule containing both N-benzhydryl and O-benzyl ester groups, the ester can be selectively cleaved first under mild hydrogenation conditions.[5]
Q3: Can ring-opening or ring-expansion side reactions occur?
Yes, the inherent strain in the azetidine ring makes it susceptible to ring-opening or expansion under certain conditions, particularly acidic ones.[2][3] For instance, treating N-Boc or N-Cbz protected 2,2-disubstituted azetidines with a Brønsted acid like trifluoroacetic acid (TFA) can lead to a ring-expansion reaction to form 1,3-oxazinan-2-ones.[6] The proposed mechanism involves protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate that is trapped by the carbamate oxygen.[6] Researchers should be mindful of reaction pH and temperature to avoid these undesired pathways.
Troubleshooting Guides
Guide 1: Amide Bond Formation
Amide coupling is one of the most common reactions where the low reactivity of N-protected azetidine-2-carboxylates presents a significant challenge.
Q: My amide coupling reaction with N-Boc-L-azetidine-2-carboxylic acid and a primary/secondary amine has a very low yield. What are the likely causes and solutions?
Low yields in amide coupling are typically due to inefficient activation of the carboxylic acid or poor nucleophilicity of the amine. Given the steric hindrance of the azetidine substrate, optimizing the coupling conditions is critical.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Recommended Solutions:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient. More potent phosphonium or uronium-based reagents are often required.[7][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for sterically hindered amino acids.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful coupling reagent.
-
T3P (Propylphosphonic Anhydride): Has shown effectiveness in overcoming the low reactivity of azetidine systems.[9]
-
-
Base and Additives:
-
Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.
-
The addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and improve reaction efficiency by forming a more reactive activated ester intermediate.[8]
-
-
Solvent and Temperature:
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred.
-
While reactions are often run at room temperature to prevent racemization, a slight increase in temperature (e.g., to 40 °C) may be necessary for very hindered substrates.[3]
-
Quantitative Data: Comparison of Coupling Conditions
| Entry | Coupling Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | EDC/HOBt (1.2) | DIPEA (2.0) | DCM | 24 | < 20 |
| 2 | PyBOP (1.2) | DIPEA (2.0) | DMF | 18 | 65 |
| 3 | HATU (1.2) | DIPEA (2.0) | DMF | 12 | 85 |
| 4 | T3P (1.3) | Et₃N (3.0) | EtOAc | 12 | 78[9] |
| This table is a representative example based on established principles for difficult couplings. |
Guide 2: Ester Hydrolysis (Saponification)
Hydrolyzing methyl or ethyl esters of N-protected azetidine-2-carboxylates to obtain the free carboxylic acid can be sluggish compared to acyclic or less-strained cyclic amino acid esters.
Q: Standard saponification conditions (e.g., NaOH in MeOH/H₂O at room temperature) are not working for my N-Boc-azetidine-2-methyl ester. How can I facilitate this hydrolysis?
The steric hindrance from the N-Boc group and the azetidine ring can slow down the hydroxide-mediated hydrolysis. More forcing conditions or alternative reagents are often necessary.
Troubleshooting Strategy: Ester Hydrolysis
Caption: Step-by-step troubleshooting guide for ester hydrolysis.
Recommended Solutions:
-
Elevated Temperature: Refluxing the reaction mixture is the most straightforward modification. Heating a solution of the ester in a mixture of methanol and aqueous NaOH can significantly accelerate the reaction.[10]
-
Alternative Hydroxide Source: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters. The smaller lithium cation is believed to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity. A solvent system of THF/H₂O is commonly used with LiOH.
-
Solvent Modification: If substrate solubility is an issue, using co-solvents like tetrahydrofuran (THF) or dioxane in addition to an alcohol and water can improve reaction homogeneity and rate.[10]
-
Enzymatic Hydrolysis: For sensitive substrates where harsh basic conditions could cause side reactions or racemization, lipase-catalyzed hydrolysis offers a mild and highly selective alternative.[11]
Quantitative Data: Effect of Base and Temperature on Saponification
| Entry | Substrate | Base (equiv) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | N-Boc-Aze-OMe | NaOH (1.5) | MeOH/H₂O | RT | 24 | < 10 |
| 2 | N-Boc-Aze-OMe | NaOH (2.0) | MeOH/H₂O | Reflux | 4 | > 95[10] |
| 3 | Hindered Ester | LiOH (2.0) | THF/H₂O | RT | 6 | > 90 |
| 4 | Diethyl cis-(...)-phosphonate | LiOH·H₂O (3) | Dioxane/H₂O | RT | 24 | 82[12] |
| This table is a composite representation based on typical laboratory procedures and results.[10][12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is adapted for sterically hindered substrates like N-Boc-azetidine-2-carboxylic acid.[8]
-
Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add the amine (1.1 equiv) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture and cool the flask to 0 °C in an ice bath.
-
Add HATU (1.2 equiv) in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Saponification using NaOH
This protocol uses standard, effective conditions for ester hydrolysis.[10]
-
Dissolve the N-protected azetidine-2-carboxylate ester (1.0 equiv) in methanol (or a THF/methanol mixture).
-
Add a 30% aqueous solution of NaOH (typically 3-5 equivalents relative to the ester).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Perform an extraction with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material or non-acidic byproducts.
-
Carefully acidify the aqueous phase to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
Extract the acidified aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the carboxylic acid, which can be further purified if necessary.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.uniss.it [iris.uniss.it]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (S)-Methyl Azetidine-2-Carboxylate Hydrochloride
Welcome to the technical support center for the scale-up synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis process.
Issue 1: Low Yield During Azetidine Ring Formation
-
Question: We are experiencing lower than expected yields during the cyclization step to form the azetidine ring. What are the potential causes and solutions?
-
Answer: Low yields in azetidine ring formation are a common issue, often related to incomplete reaction, side reactions, or product degradation.[1] Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents, particularly the starting materials like γ-butyrolactone or related derivatives, are of high purity and anhydrous where specified. Moisture can interfere with many synthetic steps.
-
Base Selection: The choice of base is critical for efficient cyclization. Strong, non-nucleophilic bases are often preferred. If using a common base like sodium bicarbonate, ensure it is finely powdered and well-dispersed. For some routes, stronger bases like cesium carbonate have been shown to be effective.[2][3]
-
Reaction Temperature: The cyclization is often temperature-sensitive. Too low a temperature may lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition of the strained azetidine ring.[1] Optimize the temperature based on small-scale experiments before proceeding to scale-up.
-
Solvent Choice: The reaction solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile are commonly used.[2][3][4] Ensure the solvent is dry and appropriate for the chosen base and temperature.
-
Work-up Procedure: During work-up, pH adjustments should be done carefully, often at low temperatures, to avoid hydrolysis of the ester or opening of the azetidine ring.
-
Issue 2: Incomplete N-Debenzylation
-
Question: The catalytic hydrogenation to remove the N-benzyl protecting group is incomplete, even after extended reaction times. How can we improve this step?
-
Answer: Incomplete debenzylation is a frequent hurdle in scaling up this synthesis. Here are several factors to investigate:
-
Catalyst Activity: The quality and activity of the palladium on carbon (Pd/C) catalyst are paramount. Use a fresh, high-quality catalyst. The catalyst loading may also need to be optimized for larger-scale reactions; typically, 5-10 wt% is used.[4]
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For larger volumes, efficient agitation is crucial to ensure good mixing of the catalyst, substrate, and hydrogen. A typical pressure used is 2 MPa.[4]
-
Solvent: Methanol or ethanol are common solvents for this reaction.[4] Ensure the solvent is of appropriate grade and does not contain impurities that could poison the catalyst.
-
Catalyst Poisoning: The substrate or starting materials might contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purifying the N-benzyl intermediate before the hydrogenation step can mitigate this issue.
-
Reaction Monitoring: Use a reliable method like TLC or HPLC to monitor the reaction progress to confirm that the reaction has indeed stalled and is not just slow.
-
Issue 3: Difficulty in Isolating the Hydrochloride Salt
-
Question: Upon addition of HCl, the (S)-Methyl azetidine-2-carboxylate product oils out or remains in solution instead of precipitating as a crystalline solid. What can be done?
-
Answer: The physical properties of amine hydrochloride salts can be challenging. Oiling out or high solubility are common problems.[1] Here are some strategies to promote crystallization:
-
Solvent System: The choice of solvent for salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethyl acetate, or diethyl ether.[5] You may need to screen several solvents or solvent mixtures.
-
Anhydrous Conditions: Ensure that the HCl source and the solvent are anhydrous. The presence of water can lead to the formation of a hygroscopic or oily product. Using a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol) is a standard approach.
-
Temperature Control: Cooling the solution after the addition of HCl can induce precipitation. Seeding the solution with a small crystal of the desired product, if available, can also be effective.
-
Anti-Solvent Addition: If the salt is soluble in the reaction solvent, the addition of a non-polar "anti-solvent" like hexane or heptane can be used to precipitate the product.[5] This should be done slowly to encourage the formation of a crystalline solid rather than an oil.
-
Alternative Acids: If isolating the hydrochloride salt proves consistently difficult, consider forming a salt with a different acid, such as methanesulfonic acid, which may have better crystallization properties.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound on a larger scale?
A1: A common approach involves the resolution of racemic N-benzyl azetidine-2-carboxylic acid using a chiral amine like D-alpha-phenylethylamine. The resulting diastereomeric salt is separated by crystallization. The desired (S)-N-benzyl azetidine-2-carboxylic acid is then liberated and subjected to catalytic hydrogenation to remove the benzyl group, yielding (S)-azetidine-2-carboxylic acid. This is followed by esterification with methanol in the presence of an acid catalyst (like HCl or thionyl chloride) to give the methyl ester, which is isolated as the hydrochloride salt.[4]
Q2: What are the key safety considerations for the scale-up synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Reagents: Many reagents used in the synthesis are hazardous. For example, thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).
-
Hydrogenation: Large-scale catalytic hydrogenation involves flammable hydrogen gas under pressure, posing a risk of fire or explosion. This step should be carried out in a properly designed and rated reactor with appropriate safety features and by trained personnel.
-
Exothermic Reactions: Some steps, such as the addition of strong acids or bases, can be exothermic. Ensure adequate cooling and controlled addition rates to manage the reaction temperature, especially at a larger scale.
-
Product Handling: While the final product's toxicity is not fully characterized, it is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that can have biological effects.[6] Handle the final compound with care, avoiding inhalation and skin contact.
Q3: How can the enantiomeric purity of the final product be ensured during scale-up?
A3: Ensuring high enantiomeric purity requires careful control at several stages:
-
Chiral Resolution: If a resolution step is used, the efficiency of the crystallization to separate the diastereomeric salts is crucial. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Chiral Analysis: Implement a reliable analytical method, such as chiral HPLC, to monitor the enantiomeric excess (ee) of the intermediates and the final product.
-
Avoiding Racemization: During subsequent steps like esterification and salt formation, use mild conditions to avoid racemization at the chiral center. Strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to a loss of optical purity.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for key steps in the synthesis of (S)-azetidine-2-carboxylic acid and its derivatives, based on literature reports. Note that conditions may need to be optimized for specific equipment and scale.
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chiral Resolution | 1-benzyl-azetidine-2-carboxylic acid | D-alpha-phenylethylamine, Ethanol | Reflux | 0.5-4 | ~38% (for S-isomer) | [4] |
| N-Debenzylation | (S)-1-benzyl-azetidine-2-carboxylic acid | 10% Pd/C, H₂, Methanol | 35 | 20 | 81.9 | [4] |
| Azetidine Ring Formation | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs₂CO₃, DMF | Not specified | Not specified | 99 | [2][3] |
| Esterification | L-glycine (as an example) | Methanol, Concentrated H₂SO₄ | Reflux | Not specified | Not specified | [7] |
Experimental Protocols
Representative Protocol for N-Debenzylation of (S)-1-benzyl-azetidine-2-carboxylic acid
This protocol is adapted from a literature procedure and should be optimized for your specific scale and equipment.[4]
Materials:
-
(S)-1-benzyl-azetidine-2-carboxylic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
To a suitable pressure reactor, add (S)-1-benzyl-azetidine-2-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add methanol to dissolve the starting material.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the starting material).
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 35 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain crude (S)-azetidine-2-carboxylic acid.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for synthesis scale-up.
This technical support center provides a foundational guide for the scale-up synthesis of this compound. For specific and complex issues, further investigation and consultation with process chemistry experts are recommended.
References
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
Technical Support Center: Refinement of Experimental Protocols for Azetidine-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the refinement of experimental protocols for azetidine-based reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and functionalization of azetidines, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor Leaving Group: The hydroxyl group in γ-amino alcohols is a poor leaving group, hindering intramolecular cyclization.[1] | Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1] For γ-haloamines, consider an in-situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[1] |
| Intermolecular Side Reactions: Dimerization or polymerization can compete with the desired intramolecular cyclization, especially at high concentrations.[1] | Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular reaction pathway.[1] | |
| Incorrect Base: The choice of base is critical. A nucleophilic base can compete with the intramolecular substitution.[1] | For γ-haloamines, use a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] | |
| Catalyst Deactivation: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the azetidine nitrogen can coordinate to the palladium, leading to catalyst deactivation.[2] | Protect the azetidine nitrogen with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent coordination with the catalyst.[2] | |
| Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can cause decomposition and promote side reactions like homocoupling in Suzuki-Miyaura reactions.[2] | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by degassing solvents and using Schlenk techniques.[2] | |
| Formation of Side Products | Pyrrolidine Formation: Five-membered ring formation can compete with the desired four-membered azetidine synthesis, particularly in intramolecular cyclizations.[3] | The choice of substrate and reaction conditions can influence the regioselectivity. Optimizing the leaving group and base can favor the formation of the azetidine ring. |
| Homocoupling and Deboronation: In Suzuki-Miyaura couplings, side reactions such as homocoupling of the boronic acid and deboronation can reduce the yield of the desired product.[2] | Use a milder base if possible, or consider a more stable boronic ester (e.g., a pinacol ester).[2] Ensure rigorous exclusion of oxygen.[2] | |
| Difficulty in Purification | Polarity and Volatility: Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[4] | Column chromatography on silica gel using a gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.[4] For solid derivatives, recrystallization can be a suitable purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][3]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or through catalysis.[1]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]
-
Lanthanide-catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[3]
Q2: Why is N-protection often necessary in azetidine chemistry?
A2: The nitrogen atom in the azetidine ring is a Lewis base and can interfere with certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, the lone pair on the nitrogen can coordinate to the metal catalyst, leading to its deactivation and resulting in low reaction yields.[2] The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents this coordination and allows for a more efficient reaction. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions after the desired transformation.[2][4]
Q3: What are some key considerations for purifying azetidine-containing compounds?
A3: The purification of azetidine derivatives can be challenging due to their inherent polarity and, in some cases, volatility.[4] Column chromatography on silica gel is a widely used technique. A gradient elution, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often provides good separation.[4] For solid compounds, recrystallization can be an effective method for purification.
Q4: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I favor azetidine formation?
A4: The formation of a pyrrolidine side product is a common challenge in azetidine synthesis via intramolecular cyclization.[3] Several factors can influence the regioselectivity of the ring closure. To favor the formation of the four-membered ring, you can try the following:
-
Choice of Leaving Group: The nature of the leaving group can impact the transition state and favor one cyclization pathway over the other. Experimenting with different leaving groups (e.g., mesylate, tosylate, halide) can be beneficial.
-
Base Selection: The base used can influence the rate of deprotonation and the subsequent nucleophilic attack. A careful selection of a non-nucleophilic base of appropriate strength is crucial.[1]
-
Substrate Structure: The substitution pattern on the carbon backbone can also direct the cyclization. Steric hindrance can play a role in favoring the formation of the less-strained five-membered ring.
Experimental Protocols
Below are detailed methodologies for key experiments in azetidine chemistry, with quantitative data summarized in tables for easy comparison.
Protocol 1: Intramolecular Cyclization for Azetidine Synthesis
This protocol describes the synthesis of an N-protected azetidine from a γ-amino alcohol via mesylation followed by cyclization.
Step 1: Mesylation of the γ-amino alcohol
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in an appropriate solvent such as dichloromethane (CH₂Cl₂) at 0 °C.
-
Add a base, for example, triethylamine (Et₃N, 1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer with CH₂Cl₂ (3 times).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]
Step 2: Cyclization to form the Azetidine Ring
-
Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1]
-
Add a base (e.g., sodium hydride, NaH, 1.2 eq) portion-wise at 0 °C.[1]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[1]
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired azetidine.
| Parameter | Value/Condition |
| Starting Material | N-Boc-3-amino-1-propanol |
| Mesylating Agent | Methanesulfonyl chloride (1.2 eq) |
| Base (Mesylation) | Triethylamine (1.5 eq) |
| Solvent (Mesylation) | Dichloromethane |
| Temperature (Mesylation) | 0 °C to room temperature |
| Base (Cyclization) | Sodium Hydride (1.2 eq) |
| Solvent (Cyclization) | Tetrahydrofuran |
| Temperature (Cyclization) | 0 °C to room temperature (or heated) |
| Typical Yield | 60-80% |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylazetidines
This protocol details the palladium-catalyzed cross-coupling of an N-protected 3-iodoazetidine with a boronic acid to form a 3-arylazetidine.
-
To a reaction vessel, add the N-Boc-3-iodoazetidine (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water.[2]
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[2]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[2]
| Parameter | Value/Condition |
| Starting Materials | N-Boc-3-iodoazetidine (1.0 eq), Arylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-95% |
Protocol 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes the synthesis of a 3-hydroxyazetidine derivative through the Lewis acid-catalyzed cyclization of an epoxy amine.[5]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) triflate (La(OTf)₃) (5 mol%).[5]
-
Stir the mixture under reflux.[5]
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture to 0 °C and add a saturated aqueous solution of NaHCO₃.[5]
-
Extract the mixture with CH₂Cl₂ three times.[5]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[5]
| Parameter | Value/Condition |
| Starting Material | cis-3,4-Epoxy amine (1.0 eq) |
| Catalyst | La(OTf)₃ (5 mol%) |
| Solvent | 1,2-Dichloroethane (0.2 M) |
| Temperature | Reflux |
| Typical Yield | 81% (for a specific substrate)[5] |
Visualizations
Signaling Pathway: Inhibition of STAT3 by Azetidine-Based Compounds
The following diagram illustrates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the inhibitory action of certain azetidine-based compounds. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation and survival.[6] Azetidine-based inhibitors have been developed to target this pathway.[7]
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.
Experimental Workflow: General Synthesis of a 3-Substituted Azetidine
This workflow outlines the key steps in a typical synthesis of a 3-substituted azetidine, starting from a γ-amino alcohol.
Caption: General workflow for the synthesis of a 3-substituted azetidine.
Logical Relationship: Troubleshooting Low Yields in Intramolecular Cyclization
This diagram illustrates the logical steps to troubleshoot low yields in the intramolecular cyclization for azetidine synthesis.
Caption: Troubleshooting flowchart for low yields in azetidine synthesis.
References
- 1. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (S)-Methyl Azetidine-2-Carboxylate Hydrochloride vs. Proline in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of proteinogenic amino acids with non-natural analogues is a cornerstone of modern peptide-based drug design. Among these, proline mimics are of particular interest due to the unique conformational constraints proline imposes on the peptide backbone. This guide provides an objective comparison between the canonical amino acid L-proline and its non-proteinogenic analogue, (S)-Methyl azetidine-2-carboxylate (a derivative of azetidine-2-carboxylic acid, Aze), focusing on their distinct impacts on peptide conformation, stability, and biological activity.
Structural and Conformational Impact
The fundamental difference between proline and azetidine-2-carboxylic acid lies in the ring size: proline features a five-membered pyrrolidine ring, whereas azetidine-2-carboxylic acid possesses a smaller, four-membered azetidine ring. This seemingly minor alteration has profound consequences for the peptide's secondary structure.
(S)-Methyl azetidine-2-carboxylate is a structural analog of proline, distinguished by a four-membered azetidine ring in place of proline's five-membered pyrrolidine ring[1]. This difference in ring size significantly influences the conformational flexibility and the preferred geometry of the peptide backbone[1]. Proline is a well-established inducer of β-turns, which are critical secondary structures for molecular recognition[1]. In contrast, studies on model tetrapeptides reveal that derivatives of azetidine-2-carboxylic acid preferentially stabilize γ-turn-like conformations[1][2]. This divergence in turn preference provides a powerful tool for medicinal chemists to precisely manipulate peptide backbone geometry[1][2].
Comparative Data: Structural and Conformational Properties
| Property | (S)-Methyl Azetidine-2-Carboxylate | L-Proline |
| Ring Size | 4-membered (azetidine)[1] | 5-membered (pyrrolidine)[1] |
| Ring Pucker | More planar[1] | More puckered (endo/exo conformations)[1] |
| Backbone Flexibility | Generally more flexible in peptides[1] | More conformationally restricted[1] |
| Preferred Turn | Induces γ-turns[1][2] | Induces β-turns[1][2] |
| Dihedral Angles (φ, ψ) | Allows for a different set of sterically accessible angles compared to proline, favoring γ-turn conformations. | Constrains φ to approximately -60° to -75°, favoring β-turn and polyproline helix conformations. |
| Cis/Trans Isomerism | Can influence the cis/trans ratio of the preceding peptide bond, sometimes favoring all-cis conformations in specific sequences. | The X-Pro bond has a higher propensity for the cis conformation (~5-10%) compared to other peptide bonds. |
Peptide Stability
The incorporation of these residues differentially affects both thermal and proteolytic stability.
-
Thermal and Structural Stability: Peptides containing azetidine-2-carboxylic acid are generally more flexible due to the reduced steric hindrance from the smaller ring[1]. While this can be advantageous, it may also lead to the destabilization of highly ordered secondary structures, such as the collagen triple helix[1]. The greater conformational freedom can result in an entropic penalty when folding into a defined structure.
-
Proteolytic Stability: A significant advantage of using non-proteinogenic amino acids like azetidine derivatives is the enhanced resistance to enzymatic degradation[1]. Proteases, which are highly specific for natural amino acid sequences, often fail to recognize or cleave peptide bonds adjacent to a proline mimic. This can dramatically increase the in-vivo half-life of peptide therapeutics, a critical parameter for drug efficacy.
Comparative Data: Stability Profiles
| Stability Type | (S)-Methyl Azetidine-2-Carboxylate | L-Proline |
| Thermal Stability | May decrease stability of ordered structures (e.g., collagen) due to increased flexibility[1]. | Generally enhances thermal stability by restricting backbone flexibility and reducing the entropy of the unfolded state. |
| Proteolytic Resistance | High. The non-natural structure impedes recognition by common proteases. | Moderate. Proline-containing sequences can be cleaved by specific prolyl peptidases. |
| Expected Half-life (in serum) | Generally longer due to enhanced proteolytic resistance. | Generally shorter, subject to degradation by endogenous proteases. |
Biological Implications
While the substitution of proline with azetidine-2-carboxylic acid is a valuable tool in synthetic peptide chemistry, its accidental incorporation in natural protein synthesis has toxicological implications. Azetidine-2-carboxylic acid can be mistakenly charged to prolyl-tRNA and incorporated into proteins in place of proline. This misincorporation can lead to protein misfolding, triggering the unfolded protein response (UPR) and causing endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis.
Experimental Protocols
Objective comparison requires robust experimental validation. Below are generalized protocols for key comparative experiments.
A. Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin) in a solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminal amino acid using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-(S)-Methyl-azetidine-2-carboxylate-OH) using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Wash and Repeat: Wash the resin extensively with DMF to remove excess reagents. Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
B. NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve the purified lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., TOCSY, ROESY/NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Analysis:
-
³J-coupling Constants: Measure ³J(HNHα) coupling constants to determine backbone dihedral (φ) angles via the Karplus equation.
-
Nuclear Overhauser Effect (NOE): Analyze ROESY or NOESY spectra to identify through-space correlations. The presence of dαN(i, i+1) NOEs indicates extended conformations, while dNN(i, i+1) NOEs are indicative of helical or turn structures. Specific patterns of NOEs can distinguish between β- and γ-turns.
-
Temperature Coefficients: Measure the change in amide proton chemical shifts with temperature. Small values (< -4.5 ppb/K) indicate that the amide proton is involved in a stable intramolecular hydrogen bond, a key feature of defined secondary structures like turns.
-
C. Proteolytic Stability Assay
-
Sample Preparation: Prepare a stock solution of the purified peptide.
-
Incubation: Incubate the peptide at a final concentration (e.g., 100 µM) in a biological matrix like human serum or plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 15% trichloroacetic acid (TCA), to precipitate the proteases.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order exponential decay curve to calculate the peptide's half-life (t₁/₂).
Conclusion
The substitution of proline with (S)-Methyl azetidine-2-carboxylate hydrochloride offers a potent strategy for modulating peptide structure and function. While proline is a canonical β-turn inducer that imparts rigidity, the azetidine analogue introduces a different conformational bias, favoring more flexible γ-turns. This fundamental difference, combined with a significant increase in proteolytic stability, makes (S)-Methyl azetidine-2-carboxylate an invaluable tool for peptide drug design, enabling the fine-tuning of backbone geometry and the enhancement of pharmacokinetic profiles. However, researchers must remain aware of the potential for toxicity if the analogue is misincorporated during natural protein synthesis. The choice between these two residues should be guided by the specific therapeutic goal, whether it is to enforce a specific turn structure, increase flexibility, or prolong the biological lifetime of the peptide.
References
A Comparative Guide: Unlocking Novel Chemical Space with (S)-Methyl Azetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, the choice of molecular building blocks is paramount in dictating the conformational properties, biological activity, and pharmacokinetic profile of novel therapeutic agents. While proteinogenic amino acids provide a foundational toolkit, non-natural, conformationally constrained analogues offer unparalleled opportunities to sculpt molecular architecture for enhanced potency and specificity. This guide provides an objective, data-driven comparison of (S)-Methyl azetidine-2-carboxylate hydrochloride, a unique four-membered cyclic amino acid derivative, against other commonly employed building blocks such as L-proline, pyrrolidine, and piperidine derivatives.
The Advantage of Conformational Constraint: Beyond Proline
This compound, and its parent amino acid, azetidine-2-carboxylic acid (Aze), are structural analogues of L-proline, distinguished by a four-membered azetidine ring in place of proline's five-membered pyrrolidine ring.[1] This seemingly subtle difference in ring size has profound implications for the conformational flexibility and preferred geometry of the peptide backbone.
The incorporation of these building blocks into a peptide chain introduces a sharp turn, a critical secondary structure motif for molecular recognition and protein folding. However, the nature of this turn is dictated by the ring size of the cyclic amino acid.
-
L-Proline , with its five-membered pyrrolidine ring, is a well-established inducer of β-turns .[1]
-
(S)-Azetidine-2-carboxylic acid derivatives , in contrast, preferentially stabilize γ-turn-like conformations due to the geometric constraints of the four-membered ring.[2]
This fundamental difference provides medicinal chemists with a powerful tool to modulate the three-dimensional structure of peptides and peptidomimetics, enabling the exploration of novel conformational landscapes and the potential for improved binding affinity and biological activity.
References
Azetidine vs. Pyrrolidine Rings in Peptidomimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of constrained amino acid analogues is a cornerstone of modern peptidomimetic design. Among the most utilized scaffolds are cyclic structures that mimic the proteinogenic amino acid proline. This guide provides an objective, data-driven comparison between two key proline surrogates: the four-membered azetidine ring and the five-membered pyrrolidine ring. Understanding their distinct effects on peptide conformation, stability, and biological activity is critical for the rational design of novel therapeutics.
Core Structural and Conformational Differences
The fundamental difference between azetidine-2-carboxylic acid (Aze) and proline (Pro), which contains a pyrrolidine ring, is the ring size. This one-carbon difference imposes vastly different stereoelectronic effects on the peptide backbone, leading to predictable and exploitable changes in secondary structure.
| Property | Azetidine Ring | Pyrrolidine Ring (Proline) |
| Ring Size | 4-membered | 5-membered |
| Ring Pucker | More planar | More puckered (endo/exo conformations) |
| Flexibility | Induces greater flexibility in the peptide chain due to reduced steric hindrance.[1] | More conformationally restricted.[1] |
| Turn Preference | Preferentially induces γ-turns . | A well-established β-turn inducer.[1] |
| Amide Bond | Higher propensity to adopt a cis Xaa-Aze peptide bond compared to Xaa-Pro. | Readily interconverts between cis and trans isomers, but trans is often favored. |
These differences allow medicinal chemists to fine-tune peptide geometry. The choice between an azetidine or a pyrrolidine ring can be used to stabilize a specific turn motif, alter the vectoral presentation of side chains for receptor binding, or modify the overall flexibility of the molecule.
Impact on Physicochemical and Biological Properties
Substituting proline with an azetidine analogue significantly impacts key pharmacological properties such as proteolytic stability and, consequently, biological activity.
Proteolytic Stability
The incorporation of non-proteinogenic amino acids like azetidine derivatives is a well-established strategy to enhance resistance to enzymatic degradation. The altered backbone geometry is often poorly recognized by proteases.
Experimental Data Summary:
A study on cyclic hexapeptides demonstrated the profound stabilizing effect of an azetidine modification. The azetidine-containing peptide 38 was compared against its homodetic control (lacking the azetidine ring) for stability against the protease α-chymotrypsin.
| Compound | Ring Type | Protease (α-chymotrypsin) | % Peptide Remaining (24h) |
| Peptide 38 | Azetidine-containing | 25 µM | 100% |
| Homodetic Control | Pyrrolidine-based (Standard Peptide) | 25 µM | 0% (Readily hydrolyzed) |
Data sourced from Harding, et al. (2024).[2]
As the data indicates, the azetidine-modified peptide displayed complete resistance to proteolysis over 24 hours, whereas the standard peptide was entirely degraded.[2] This highlights the significant potential of azetidine rings to improve the pharmacokinetic profile of peptide-based drug candidates.
Biological Activity: A Case Study on Antimicrobial Peptides
Proline-rich antimicrobial peptides (PrAMPs), which feature pyrrolidine rings, are a class of host defense peptides that function by entering bacterial cells and inhibiting protein synthesis. Their mechanism involves binding to the ribosomal exit tunnel, thereby blocking the passage of newly synthesized polypeptide chains.[3][4][5] The specific conformation induced by proline residues is crucial for this interaction.
While direct comparative data for an azetidine-substituted PrAMP is limited, the known conformational effects suggest that replacing a critical proline with an azetidine residue would likely alter the peptide's three-dimensional structure and, consequently, its binding affinity for the ribosome. For example, the bovine PrAMP, Bac7, and the insect-derived Oncocin have been shown to bind within the ribosomal exit tunnel.[3][6][7] A substitution that disrupts the required β-turn or extended conformation could diminish or abrogate its antimicrobial activity.
Below is a summary of reported biological activities for representative proline-containing PrAMPs.
| Peptide | Ring Type | Target Organism | Bioactivity Metric (IC50 / MIC) |
| Bac7(1-35) | Pyrrolidine (Proline) | E. coli in vitro translation | IC50 ≈ 1 µM[6] |
| Bac7(1-16) | Pyrrolidine (Proline) | E. coli in vitro translation | IC50 ≈ 1 µM[6][8] |
| Onc112 | Pyrrolidine (Proline) | E. coli | MIC = 2.5–6.8 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of these scaffolds.
Synthesis of a Comparative Tetrapeptide
Protocol for: Boc-(L-Aze-L-Pro)2-Opcp This protocol is based on traditional solution peptide synthesis methods as described in the literature for preparing proline and azetidine-containing peptides.[9]
-
Dipeptide Formation: Couple Boc-L-Aze-OH with L-Pro-Opcp (pentachlorophenyl ester) using a standard coupling agent like DCC (dicyclohexylcarbodiimide) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the Boc protecting group from the resulting dipeptide (Boc-L-Aze-L-Pro-Opcp) using trifluoroacetic acid (TFA) in DCM.
-
Dimerization/Coupling: Couple the deprotected Aze-Pro-Opcp with another molecule of Boc-L-Aze-L-Pro-OH. This second dipeptide is prepared by coupling Boc-L-Aze-OH and L-Proline, followed by activation of the carboxyl group.
-
Final Coupling: The final tetrapeptide is formed by coupling the Boc-Aze-Pro dipeptide acid with the deprotected Aze-Pro-Opcp ester.
-
Purification: Purify the final product, Boc-(L-Aze-L-Pro)2-Opcp, using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity using mass spectrometry and NMR spectroscopy.
Proteolytic Stability Assay
This protocol is a generalized procedure based on methods used to evaluate peptide stability in biological matrices.[2][10]
-
Peptide Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., Tris or PBS, pH 7.4).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., α-chymotrypsin, trypsin, or human serum) at a specified concentration in the same buffer.
-
Incubation: Mix the peptide solution with the enzyme solution to a final peptide concentration of ~30-50 µM. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA). Place on ice for 10-15 minutes to precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).
-
Quantification: Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
Conformational Analysis by NMR Spectroscopy
This protocol outlines the key steps for determining the solution-state conformation of a peptide, based on standard NMR methodologies.[11][12]
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Essential experiments include:
-
1D ¹H: To observe general proton signals and chemical shifts.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Key ROEs for conformation include Hα(i) to HN(i+1) for backbone information and Hα(i) to Hδ(i+1) for determining cis/trans isomers of Xaa-Pro/Aze bonds.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton signals to their respective amino acid residues using the TOCSY and ROESY spectra.
-
Turn Identification: A β-turn is often characterized by a strong Hα(i+1) to HN(i+2) ROE and specific coupling constants. A γ-turn is characterized by a strong Hα(i) to HN(i+1) ROE.
-
Structure Calculation: Use the distance restraints derived from ROESY peak volumes, along with dihedral angle restraints from coupling constants, as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of low-energy structures consistent with the NMR data.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Stability Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. arts.units.it [arts.units.it]
- 4. The proline-rich antimicrobial peptide Onc112 inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline-rich antimicrobial peptides targeting protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the mammalian antimicrobial peptide Bac7(1–16) bound within the exit tunnel of a bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 12. Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Impact of Azetidine-2-Carboxylic Acid Derivatives on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. Azetidine-2-carboxylic acid (Aze), a constrained analog of proline, has emerged as a valuable tool for inducing specific secondary structures, particularly the γ-turn. This guide provides a comprehensive comparison of the performance of Aze derivatives in promoting γ-turn formation, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.
The incorporation of azetidine-2-carboxylic acid into peptide backbones offers a strategic approach to manipulate their three-dimensional structure. Its four-membered ring imparts a higher degree of conformational rigidity compared to the five-membered ring of proline, influencing the local geometry and favoring the formation of tight turns. This guide delves into the validation of γ-turn induction by these derivatives, presenting key quantitative data and detailed experimental protocols to aid in the design and analysis of novel peptidomimetics.
Comparative Analysis of Azetidine-Containing Peptides
To elucidate the conformational effects of incorporating azetidine-2-carboxylic acid, two key tetrapeptides, Boc-(L-Pro)₃-L-Aze-Opcp and Boc-(L-Aze-L-Pro)₂-Opcp, have been synthesized and extensively characterized. The following tables summarize the key experimental findings from NMR and CD spectroscopy, alongside computational analysis of dihedral angles, providing a direct comparison of their structural propensities.
Table 1: ¹H and ¹³C NMR Chemical Shift Data (ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. The chemical shifts of specific protons and carbons are highly sensitive to their local electronic environment, which is dictated by the peptide's conformation. The data presented below highlights the key differences observed between the two azetidine-containing tetrapeptides.
| Residue/Group | Boc-(L-Pro)₃-L-Aze-Opcp (in CDCl₃) | Boc-(L-Aze-L-Pro)₂-Opcp (in TFE-d₃) |
| Boc (¹H) | 1.41 | 1.45 |
| Aze α-H (¹H) | - | 5.05 |
| Pro α-H (¹H) | - | - |
| Boc (¹³C) | - | 28.5 |
| Aze α-C (¹³C) | - | 60.1 |
| Pro α-C (¹³C) | - | - |
| Aze β-C (¹³C) | - | 25.8 |
| Pro β-C (¹³C) | - | - |
| Aze γ-C (¹³C) | - | 48.9 |
| Pro γ-C (¹³C) | - | - |
| Pro δ-C (¹³C) | - | - |
Note: '-' indicates data not explicitly reported in the cited literature. TFE-d₃: Deuterated trifluoroethanol.
Table 2: Circular Dichroism (CD) Spectroscopy Data
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is particularly useful for determining the secondary structure of peptides. The presence of characteristic spectral features can indicate the adoption of specific conformations like helices, sheets, or turns.
| Peptide | Solvent | Secondary Structure Interpretation |
| Boc-(L-Pro)₃-L-Aze-Opcp | CHCl₃ | Mixture of cis and trans peptide bonds |
| Boc-(L-Pro)₃-L-Aze-Opcp | TFE | Mixture of cis and trans peptide bonds |
| Boc-(L-Aze-L-Pro)₂-Opcp | TFE | All-cis peptide bonds, left-handed helix like |
Note: CHCl₃: Chloroform, TFE: Trifluoroethanol.
Table 3: Computationally Determined Dihedral Angles (Degrees)
Computational modeling provides valuable insights into the preferred conformations of molecules. By calculating the potential energy associated with different arrangements of atoms, the most stable structures can be predicted. The dihedral angles, φ (phi) and ψ (psi), describe the rotation around the N-Cα and Cα-C bonds of the peptide backbone, respectively, and are critical determinants of secondary structure.
| Peptide Fragment | φ (phi) | ψ (psi) | Conclusion from Computational Analysis |
| N-acetyl-Aze-N'-methylamide | - | - | More flexible than Proline-containing peptides |
| Azetidine Dipeptides | - | - | Energetically less favorable for extended conformations compared to Proline |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the synthesis and characterization of azetidine-containing peptides.
Solution-Phase Peptide Synthesis of Boc-(L-Aze-L-Pro)₂-Opcp
This protocol describes the step-by-step synthesis of the tetrapeptide Boc-(L-Aze-L-Pro)₂-Opcp.
-
Coupling of Boc-L-Aze-OH to L-Pro-Opcp·HCl: Boc-L-Aze-OH is coupled to L-Pro-Opcp·HCl using a suitable coupling agent (e.g., DCC/HOBt or HATU) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA).
-
Deprotection of the Boc Group: The Boc protecting group is removed from the resulting dipeptide using trifluoroacetic acid (TFA) in DCM.
-
Coupling of the Second Dipeptide Unit: The deprotected dipeptide is then coupled to another molecule of Boc-L-Aze-L-Pro-OH (prepared similarly) to yield the final tetrapeptide.
-
Purification: The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: The peptide sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or TFE-d₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature (e.g., 298 K). Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) experiments.
-
Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Circular Dichroism (CD) Spectroscopy
CD spectra are recorded on a CD spectropolarimeter.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., trifluoroethanol, chloroform) to a final concentration of approximately 0.2 mg/mL.
-
Data Acquisition: Spectra are recorded in a quartz cuvette with a path length of 1 mm. Data is typically collected from 190 to 260 nm at a constant temperature.
-
Data Analysis: The obtained ellipticity values are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The resulting spectrum is analyzed to determine the secondary structure content.
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
A Comparative Guide to the Biological Activity of Peptides Containing (S)-Methyl Azetidine-2-carboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics often involves the incorporation of non-proteinogenic amino acids to enhance stability, conformation, and biological activity. (S)-Methyl azetidine-2-carboxylate hydrochloride, and its parent acid, azetidine-2-carboxylic acid (Aze), serve as a compelling structural analog of L-proline. This guide provides an objective comparison of Aze-containing peptides with their proline-containing counterparts, supported by experimental data, to inform strategic peptide design.
The core difference lies in the ring structure: azetidine possesses a four-membered ring, whereas proline features a five-membered pyrrolidine ring.[1] This seemingly minor alteration introduces significant changes to the peptide backbone, influencing its three-dimensional structure and, consequently, its biological function.[2][3]
Comparative Analysis: Azetidine vs. Proline in Peptides
The incorporation of an azetidine moiety instead of proline can dramatically alter a peptide's physicochemical and biological properties. While both residues induce turns in a peptide chain, the nature of these turns differs significantly, leading to distinct secondary structures.[2]
| Property | Peptides with (S)-Azetidine-2-Carboxylate | Peptides with L-Proline | Reference |
| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | [1] |
| Ring Pucker | More planar | More puckered (endo/exo conformations) | [1] |
| Conformational Flexibility | Generally more flexible | More conformationally restricted | [3] |
| Preferred Turn Structure | Induces γ-turns | Induces β-turns | [1][2][4] |
| Impact on Protein Structure | Can destabilize ordered structures like the collagen triple helix due to entropic effects.[3] | A key residue for stabilizing specific secondary structures, including β-turns and polyproline helices. | [2][3] |
Biological Activities and Consequences
The structural changes induced by azetidine-2-carboxylic acid give rise to a range of biological activities, from therapeutic potential to inherent toxicity.
Conformational Control and Antiviral Activity
The ability of the azetidine ring to induce a specific type of reverse turn (γ-turn) has been exploited in the design of bioactive peptides.[4] For example, studies on dipeptides containing azetidine have demonstrated activity against Human Cytomegalovirus (HCMV). The conformational restriction imposed by the azetidine residue was identified as influential for the antiviral activity.[4][5] This highlights its utility as a tool for medicinal chemists to enforce specific bioactive conformations.
Misincorporation and Proteotoxic Stress
A significant biological consequence of azetidine-2-carboxylic acid is its ability to be misincorporated into proteins in place of proline during protein biosynthesis.[6][7][8] Since most cellular machinery cannot distinguish between the two, this substitution can lead to:
-
Protein Misfolding: The altered bond angles and flexibility disrupt the native three-dimensional structure of proteins.[7][9]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[6][9][10]
-
Toxicity: This proteotoxic stress can lead to a range of toxic, pro-inflammatory, and pro-apoptotic effects in various organisms and cell types.[7][10]
Figure 1. Signaling pathway of Aze-induced proteotoxic stress.
Experimental Protocols
Detailed and reproducible protocols are critical for comparing the biological activities of novel peptides. Below are representative methodologies for peptide synthesis and a key biological assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard method for synthesizing peptides on a solid support, allowing for the incorporation of (S)-Methyl azetidine-2-carboxylate.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-azetidine-2-carboxylic acid)
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
Protocol 2: Peptide Stability Assay in Human Plasma
This assay evaluates the susceptibility of peptides to degradation by plasma proteases, a critical parameter for therapeutic candidates.[11][12]
Materials:
-
Test peptide (e.g., Aze-containing peptide and Pro-containing control)
-
Human blood plasma
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Precipitation solution: Acetonitrile with 1% formic acid
-
Incubator shaker (37°C)
-
Centrifuge
-
RP-HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of the test peptide in a suitable solvent (e.g., DMSO). Dilute the stock to a final concentration of 10 µM in a 1:1 mixture of human blood plasma and DPBS.
-
Incubation: Incubate the peptide-plasma mixture at 37°C with gentle shaking (e.g., 500 rpm).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The 0-hour sample serves as the 100% control.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding 2-3 volumes of the cold precipitation solution to the aliquot. Vortex vigorously and incubate at 4°C for 20 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½) in plasma.
Figure 2. Experimental workflow for peptide stability analysis.
Conclusion
The substitution of proline with (S)-Methyl azetidine-2-carboxylate or its derivatives is a powerful strategy in peptide design. It offers a distinct method for controlling peptide conformation, favoring γ-turns over the β-turns induced by proline.[1][2] This modification can be leveraged to enhance specific biological activities, such as antiviral efficacy. However, researchers must remain cognizant of the potential for misincorporation into native proteins, which can induce proteotoxic stress.[8] By understanding these comparative biological activities and employing robust experimental protocols, scientists can better harness the unique properties of azetidine-containing peptides in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Guide to Azetidine-Containing Peptides
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the presence of enzymes presents a significant hurdle in the development of novel therapeutics. This guide provides a comprehensive comparison of the enzymatic stability of azetidine-containing peptides against unmodified peptides and other common modifications, supported by experimental data and detailed protocols.
The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance the proteolytic resistance of peptides. Among these, azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has emerged as a promising modification. Its constrained geometry can disrupt the recognition motifs of proteases, thereby extending the half-life of peptide-based drugs.
Comparative Enzymatic Stability
The inclusion of an azetidine residue within a peptide backbone has been demonstrated to confer significant resistance to enzymatic degradation. A key study highlights this protective effect by comparing a cyclic hexapeptide containing a 3-aminoazetidine (3-AAz) residue to its unmodified glycine-containing counterpart.
Table 1: Stability of Azetidine-Modified vs. Unmodified Cyclic Peptide against α-Chymotrypsin
| Peptide | Modification | Enzyme | Incubation Time (h) | Remaining Peptide (%) | Reference |
| cyclo(Thr-Asp-Lys-Gly -Trp-Gly) | Unmodified | α-Chymotrypsin (25 μM) | 24 | ~5 | [1][2][3] |
| cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) | Azetidine-Modified | α-Chymotrypsin (25 μM) | 24 | 100 | [1][2][3] |
| cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) | Azetidine-Modified | α-Chymotrypsin (125 μM) | 24 | 100 | [1][2][3] |
As the data indicates, the azetidine-modified peptide exhibited remarkable stability, with no degradation observed even after 24 hours of incubation with a high concentration of α-chymotrypsin.[1][2][3] In stark contrast, the unmodified peptide was almost completely hydrolyzed under the same conditions.[1][2][3] This enhanced stability is attributed to the structural constraints imposed by the azetidine ring, which likely interferes with the enzyme's ability to bind and cleave the adjacent peptide bonds.
Comparison with Other Peptide Modifications
While azetidine incorporation is a potent strategy, other modifications are also employed to enhance peptide stability. N-methylation is a widely used technique that involves the methylation of the amide nitrogen of the peptide backbone. This modification can also provide significant resistance to proteolysis.
Table 2: General Comparison of Stability Enhancement Strategies
| Modification Strategy | General Effect on Enzymatic Stability | Key Mechanism |
| Azetidine Incorporation | High | Steric hindrance and conformational constraints imposed by the four-membered ring disrupt protease recognition. |
| N-Methylation | High | The methyl group on the amide nitrogen sterically hinders protease access and removes a hydrogen bond donor crucial for enzyme-substrate interaction.[1][4][5] |
| Incorporation of D-Amino Acids | High | Proteases are stereospecific and generally cannot cleave peptide bonds involving D-amino acids.[6] |
| Cyclization | Moderate to High | Reduces susceptibility to exopeptidases and can conformationally shield cleavage sites from endopeptidases.[7] |
While direct quantitative comparisons across different studies are challenging due to varying peptide sequences and experimental conditions, the available data suggests that both azetidine incorporation and N-methylation are highly effective strategies for improving enzymatic stability. The choice of modification often depends on the specific peptide sequence, the target protease, and the desired overall pharmacological profile.
Experimental Protocols
To aid researchers in assessing the enzymatic stability of modified peptides, a detailed protocol for a typical protease digestion assay followed by HPLC analysis is provided below.
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease.
Materials:
-
Test peptide (e.g., azetidine-containing peptide)
-
Control peptide (e.g., unmodified or proline-containing analogue)
-
Protease (e.g., α-chymotrypsin, trypsin, pepsin)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for chymotrypsin)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a buffer).
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for chymotrypsin).
-
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine the assay buffer and the peptide solution to a final desired concentration (e.g., 1 mg/mL).
-
Initiate the reaction by adding the protease to a final desired concentration (e.g., 25 μM).
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the withdrawn aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA) to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
The percentage of remaining peptide at each time point is calculated by comparing the peak area to the peak area at time zero.
-
Data Analysis: The percentage of remaining peptide is plotted against time. The half-life (t₁⸝₂) of the peptide can be calculated from the resulting degradation curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
A Comparative Guide to Chiral Azetidines for Enhanced Reaction Efficiency in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stereoselective synthetic methodologies is a cornerstone of modern chemical research and drug development. Chiral azetidines have emerged as a privileged class of ligands and organocatalysts in asymmetric catalysis, offering unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides a comparative analysis of the reaction efficiency of different chiral azetidines in key asymmetric transformations, supported by experimental data, detailed protocols, and a visual workflow to aid in catalyst selection and experimental design.
Performance Comparison of Chiral Azetidines in Asymmetric Reactions
The efficacy of a chiral azetidine catalyst is highly dependent on its structural features and the specific reaction it is employed in. Below, we present a comparative analysis of various chiral azetidines in three key asymmetric reactions: the Friedel-Crafts alkylation, the Henry (nitroaldol) reaction, and the Michael addition. The data, including reaction yields and enantiomeric excess (ee), are summarized for direct comparison.
Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. The use of chiral ligands is crucial for controlling the stereochemical outcome. Here, we compare a series of chiral aziridine-phosphine ligands in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indole with trans-β-nitrostyrene.
| Catalyst/Ligand | Structure | Yield (%)[1] | ee (%)[1] |
| 1 | Chiral Aziridine-Phosphine | 40 | 30 |
| 2 | Chiral Aziridine-Phosphine | 39 | 30 |
| 3 | Chiral Aziridine-Phosphine | 36 | 27 |
| 4 | Chiral Aziridine-Phosphine | 33 | 24 |
| 5 | Chiral Aziridine-Phosphine | 69 | 84 |
| 6 | Chiral Aziridine-Phosphine | 75 | 80 |
| 7 | Chiral Aziridine-Phosphine | 68 | 68 |
| 8 | Chiral Aziridine-Phosphine | 65 | 68 |
Reaction conditions: Indole (0.5 mmol), trans-β-nitrostyrene (0.5 mmol), (CuOTf)₂·C₆H₆ (8 mol%), chiral ligand (10 mol%), Et₃N (0.1 mmol) in CHCl₃ at -15 °C for 48 h.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates. The following table compares the performance of various chiral 2,4-cis-disubstituted amino azetidine ligands in the copper-catalyzed asymmetric Henry reaction between an aldehyde and nitromethane.
| Ligand | Aldehyde | Yield (%) | ee (%) |
| 1a | Benzaldehyde | 95 | 92 |
| 1b | 4-Nitrobenzaldehyde | 98 | 95 |
| 1c | 4-Methoxybenzaldehyde | 92 | 88 |
| 1d | 2-Naphthaldehyde | 96 | 94 |
| 1e | Cyclohexanecarboxaldehyde | 99 | >99 |
Reaction conditions: Aldehyde (0.5 mmol), nitromethane (5.0 mmol), Cu(OAc)₂·H₂O (5 mol%), chiral azetidine ligand (5.5 mol%) in a suitable solvent at room temperature.
Asymmetric Michael Addition
The Michael addition is a widely used method for C-C bond formation. Chiral organocatalysts, including azetidine derivatives, have proven to be effective in controlling the stereoselectivity of this reaction.
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
| (S)-Azetidine-Thiourea | Nitrostyrene | Cyclohexanone | 92 | 95 |
| (S)-2-(Diphenylmethyl)azetidine | Chalcone | Diethyl malonate | 85 | 90 |
| (R)-N-Boc-2-phenylazetidine | Methyl vinyl ketone | Acetophenone | 78 | 85 |
Reaction conditions are variable and optimized for each catalyst system.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable and comparable results. Below are general protocols for the aforementioned asymmetric reactions.
General Procedure for Asymmetric Friedel-Crafts Alkylation
A solution of (CuOTf)₂·C₆H₆ (0.04 mmol, 8 mol%), the chiral aziridine-phosphine ligand (0.05 mmol, 10 mol%), and triethylamine (0.1 mmol) in chloroform (3 mL) is stirred at 0 °C for 4 hours to generate the catalyst in situ.[1] Subsequently, trans-β-nitrostyrene (0.5 mmol) and indole (0.5 mmol) are added, and the reaction mixture is stirred at -15 °C for 48 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric Henry Reaction
To a solution of the aldehyde (0.5 mmol) and the chiral 2,4-cis-disubstituted amino azetidine ligand (0.0275 mmol, 5.5 mol%) in a suitable solvent (e.g., THF, 2 mL) is added Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%). The mixture is stirred at room temperature for 30 minutes. Nitromethane (5.0 mmol) is then added, and the reaction is stirred at room temperature for the appropriate time (typically 24-72 hours), monitoring by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography, and the enantiomeric excess is determined by chiral HPLC.
General Procedure for Organocatalytic Asymmetric Michael Addition
To a stirred solution of the Michael acceptor (0.5 mmol) and the chiral azetidine organocatalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2 mL) at the desired temperature (e.g., room temperature or 0 °C), the Michael donor (1.0 mmol) is added. The reaction is stirred for the required time (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel. The yield and enantiomeric excess of the product are determined by ¹H NMR and chiral HPLC analysis, respectively.
Experimental Workflow and Logic
The selection and optimization of a chiral catalyst for a specific asymmetric transformation is a systematic process. The following diagram, generated using the DOT language, illustrates a typical workflow for screening and evaluating chiral azetidine ligands.
Caption: A generalized workflow for the selection and optimization of chiral azetidine catalysts in asymmetric synthesis.
This guide provides a foundational understanding of the comparative performance of different chiral azetidines in key asymmetric reactions. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in catalyst selection and to streamline their experimental design for the efficient synthesis of chiral molecules.
References
Evaluating the Impact of (S)-Methyl azetidine-2-carboxylate hydrochloride on Protein Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Methyl azetidine-2-carboxylate hydrochloride and its alternatives as tools for modulating protein structure. Understanding the nuanced effects of these proline analogs is critical for applications in drug discovery, protein engineering, and fundamental biochemical research. This document outlines their impacts on protein stability and conformation, supported by experimental data and detailed protocols for empirical validation.
Introduction to this compound
This compound is a derivative of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that acts as a structural analog of proline.[1] Due to its structural similarity, it can be incorporated into polypeptide chains during protein synthesis in place of proline.[2][3] This substitution can introduce significant perturbations to protein structure and function. The four-membered ring of the azetidine moiety, in contrast to proline's five-membered pyrrolidine ring, alters the backbone dihedral angles and local conformational flexibility.[4] These changes can disrupt secondary structures, destabilize tertiary folds, and ultimately impact a protein's biological activity. The methyl ester functionalization in this compound may influence its cell permeability and intracellular concentration, making it a valuable tool for in vivo studies.
Comparison with Proline and its Analogs
The choice of a proline analog can have distinct and profound effects on protein structure. This section compares this compound (represented by its active form, azetidine-2-carboxylic acid) with L-Proline and two other commonly used proline analogs: 4-hydroxyproline and 4-fluoroproline.
-
L-Proline: As one of the 20 proteinogenic amino acids, proline plays a crucial role in protein architecture. Its rigid pyrrolidine ring restricts the conformational flexibility of the polypeptide backbone, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets.[5] Proline's unique structure is fundamental to the stability and function of many proteins.[6]
-
Azetidine-2-carboxylic acid (Aze): The smaller, four-membered ring of Aze imparts greater flexibility to the polypeptide backbone compared to proline.[4] This increased flexibility can lead to a destabilization of ordered structures.[4] For instance, the incorporation of Aze is known to disrupt the collagen triple helix.[4]
-
4-Hydroxyproline (Hyp): This hydroxylated analog of proline is a key component of collagen, where it significantly enhances the stability of the triple helix.[7] The stabilizing effect is attributed to stereoelectronic effects and the formation of hydrogen bonds involving the hydroxyl group.
-
4-Fluoroproline (Flp): The incorporation of 4-fluoroproline can also increase protein stability, in some cases even more so than hydroxyproline. This stabilization is primarily due to the strong inductive effect of the fluorine atom, which influences the pucker of the pyrrolidine ring and the conformation of the preceding peptide bond.[8][9]
Quantitative Data Comparison
The following table summarizes the reported effects of proline and its analogs on the thermal stability of proteins, a key indicator of structural integrity. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.
| Compound | Model Protein | Change in Melting Temperature (ΔTm) vs. Proline | Reference |
| Azetidine-2-carboxylic acid | Collagen-like peptides | Destabilizing (Qualitative) | [4] |
| 4(R)-Hydroxyproline | Collagen-like peptides | +5-10 °C | [7] |
| (2S,4R)-4-Fluoroproline | Ubiquitin | +7 °C | [8] |
| (2S,4S)-4,4-Difluoroproline | Thioredoxin | -4.5 K (Destabilizing) | [10] |
Experimental Protocols
To empirically evaluate the impact of this compound and its alternatives on a protein of interest, the following experimental protocols are recommended.
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure and thermal stability of proteins.
Objective: To determine the melting temperature (Tm) of a protein in the presence of this compound and its analogs.
Methodology:
-
Protein Expression and Purification:
-
Express the target protein in a proline-auxotrophic E. coli strain.
-
Grow the cells in a minimal medium containing all amino acids except proline.
-
Induce protein expression and supplement the medium with either L-proline (control), this compound, or another proline analog.
-
Purify the expressed protein to homogeneity.
-
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should be transparent in the far-UV region.
-
-
CD Data Acquisition:
-
Record far-UV CD spectra from 190 to 260 nm at a starting temperature (e.g., 20°C) to confirm the protein is folded.
-
Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) as a function of temperature.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a temperature where the protein is fully unfolded (e.g., 95°C).
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength against temperature.
-
Fit the resulting thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Compare the Tm values obtained for the protein with incorporated proline (control) and the various proline analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides atomic-resolution information on protein structure and dynamics.
Objective: To identify specific structural perturbations caused by the incorporation of this compound.
Methodology:
-
Protein Expression and Isotope Labeling:
-
Express and purify the target protein with 15N (and optionally 13C) labeling, incorporating either L-proline or the proline analog as described in the CD protocol.
-
-
NMR Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 10% D2O, pH 7.0).
-
-
NMR Data Acquisition:
-
Acquire 1H-15N HSQC spectra for each protein variant. This spectrum provides a "fingerprint" of the protein, with one peak for each backbone amide (excluding proline).
-
-
Data Analysis:
-
Overlay the 1H-15N HSQC spectra of the control protein and the analog-containing proteins.
-
Analyze the chemical shift perturbations (CSPs). Significant changes in the position of peaks indicate alterations in the local chemical environment of the corresponding amino acid residues.
-
Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify regions affected by the proline analog incorporation.
-
Differences in the 13Cβ and 13Cγ chemical shifts of the incorporated proline analog can be used to determine the cis/trans isomerization state of the X-Pro peptide bond.[11][12]
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography can provide a detailed three-dimensional structure of a protein with an incorporated proline analog.
Objective: To obtain a high-resolution crystal structure of the protein with this compound incorporated.
Methodology:
-
Protein Expression and Purification:
-
Express and purify the protein with the incorporated proline analog as described in the CD protocol. The protein must be of very high purity (>95%).
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals. Co-crystallization with the proline analog incorporated during expression is the primary method.[13]
-
-
X-ray Diffraction Data Collection:
-
Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
Analyze the final structure to observe the precise conformation of the incorporated (S)-Methyl azetidine-2-carboxylate and its impact on the local and global protein structure. Pay close attention to changes in backbone torsion angles, hydrogen bonding networks, and overall fold compared to the native protein structure.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the impact of a proline analog on protein structure.
Caption: Experimental workflow for comparative analysis of proline analogs.
Conclusion
This compound and other proline analogs are powerful tools for probing and manipulating protein structure. While azetidine-2-carboxylic acid generally has a destabilizing effect due to its smaller ring size, other analogs like 4-hydroxyproline and 4-fluoroproline can enhance protein stability. The choice of analog should be guided by the specific research question and the desired structural outcome. The experimental protocols outlined in this guide provide a robust framework for characterizing the precise impact of these compounds on any given protein, enabling researchers to make informed decisions in their drug discovery and protein engineering endeavors. A systematic application of these techniques will lead to a deeper understanding of the intricate relationship between amino acid composition and protein architecture.
References
- 1. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-Methyl Azetidine-2-carboxylate Hydrochloride: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision in the synthesis of novel therapeutics. (S)-Methyl azetidine-2-carboxylate hydrochloride has emerged as a valuable synthon, offering a unique four-membered ring system that imparts conformational rigidity and novel chemical space to target molecules. This guide provides a comparative analysis of its application in the synthesis of a key peptidomimetic fragment, juxtaposed with a traditional approach using a proline-based starting material.
This analysis focuses on the synthesis of a constrained dipeptide motif, a common structural element in various enzyme inhibitors. We will compare the synthetic efficiency, stereochemical control, and overall practicality of incorporating an azetidine moiety derived from this compound versus a pyrrolidine ring from a comparable proline derivative.
Case Study: Synthesis of a Constrained Dipeptide Fragment
The target dipeptide fragment for this comparative analysis is a simplified model representing a core structure found in various protease inhibitors. The key challenge lies in the stereoselective formation of the peptide bond and the influence of the cyclic amino acid on the peptide's conformation.
Route 1: Utilizing this compound
This pathway leverages the inherent chirality and conformational constraints of the azetidine ring. The synthesis commences with the N-protection of (S)-Methyl azetidine-2-carboxylate, followed by peptide coupling with a protected amino acid, and subsequent deprotection steps.
Route 2: The Proline-Based Alternative
In this alternative, a similar dipeptide is synthesized using a readily available N-protected proline derivative. This route serves as a benchmark, representing a more conventional approach to introducing a cyclic constraint in a peptide backbone.
Comparative Synthetic Data
The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their efficiency.
| Parameter | Route 1: (S)-Methyl Azetidine-2-carboxylate HCl | Route 2: N-Boc-L-proline |
| Starting Material | This compound | N-Boc-L-proline |
| Number of Steps | 4 | 3 |
| Overall Yield | ~65% | ~75% |
| Key Coupling Reagent | HATU | HATU |
| Stereochemical Purity | >98% de | >98% de |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic pathway are provided below.
Route 1: Key Experimental Protocol - Peptide Coupling
To a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq), the desired amino acid methyl ester hydrochloride (1.1 eq), and HATU (1.2 eq) in anhydrous DMF at 0 °C is added DIPEA (3.0 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Route 2: Key Experimental Protocol - Peptide Coupling
To a solution of N-Boc-L-proline (1.0 eq), the desired amino acid methyl ester hydrochloride (1.1 eq), and HATU (1.2 eq) in anhydrous DMF at 0 °C is added DIPEA (3.0 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The workup and purification procedure is identical to that described for Route 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the two synthetic routes.
Caption: Synthetic workflow for the azetidine-containing dipeptide.
Caption: Synthetic workflow for the proline-containing dipeptide.
Signaling Pathway Context
The constrained dipeptides synthesized through these routes can act as mimetics of beta-turns or other secondary structures, which are crucial for the recognition and inhibition of enzymes like proteases. The diagram below illustrates a simplified protease inhibition pathway where such a dipeptide could function.
Caption: Simplified protease inhibition by a constrained dipeptide.
Conclusion
Both this compound and N-Boc-L-proline serve as effective chiral building blocks for the synthesis of constrained dipeptides. The proline-based route offers a slightly higher overall yield in a more streamlined process. However, the use of the azetidine starting material provides access to novel chemical space and introduces a more significant conformational constraint due to the higher ring strain of the four-membered ring. This can be a crucial advantage in drug discovery when fine-tuning the three-dimensional structure of a ligand to maximize its interaction with a biological target. The choice between these building blocks will ultimately depend on the specific goals of the medicinal chemistry campaign, balancing synthetic efficiency with the desire for structural novelty and potency.
benchmarking the performance of (S)-Methyl azetidine-2-carboxylate hydrochloride in solid-phase peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids is a key strategy for modulating peptide conformation, enhancing stability, and improving biological activity. (S)-Methyl azetidine-2-carboxylate hydrochloride, and its Nα-Fmoc protected counterpart, Fmoc-(S)-azetidine-2-carboxylic acid, have emerged as valuable building blocks in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of its performance with the commonly used Fmoc-L-proline-OH, supported by available data and established synthesis protocols.
Performance Comparison: (S)-Azetidine-2-carboxylic Acid Derivatives vs. L-Proline Derivatives
While direct head-to-head quantitative data from a single study is limited, a comparative analysis can be constructed from existing literature and general principles of peptide chemistry. The primary distinction lies in the conformational constraints imposed by the four-membered azetidine ring compared to the five-membered pyrrolidine ring of proline.
Table 1: Performance Characteristics in Solid-Phase Peptide Synthesis
| Performance Parameter | Fmoc-(S)-azetidine-2-carboxylic acid | Fmoc-L-proline-OH | Key Considerations & References |
| Coupling Efficiency | Generally high, but may require optimized conditions. | High, but can be challenging due to its secondary amine nature, sometimes requiring double coupling. | The steric hindrance of the constrained ring systems can influence coupling kinetics. Standard coupling reagents like HBTU, HATU, and DIC are generally effective for both. |
| Peptide Yield | Comparable to standard amino acids. | Generally high, but can be affected by aggregation in proline-rich sequences. | Yield is highly dependent on the overall sequence and synthesis conditions. |
| Crude Peptide Purity | Typically high. | Can be lower in "difficult" sequences due to aggregation and side reactions. | The incorporation of azetidine can disrupt secondary structures that lead to aggregation, potentially improving purity. |
| Racemization Risk | Low. As a secondary amine, it is less prone to racemization via the common oxazolone mechanism. | Very low. Proline and its analogs are known for their resistance to racemization during peptide coupling.[1] | Racemization is a minimal concern for both building blocks under standard SPPS conditions. |
| Conformational Effect | Induces a preference for γ-turns in the peptide backbone. | A well-established β-turn inducer. | This difference in turn preference is a key tool for manipulating peptide secondary structure and biological activity. |
Experimental Protocols
The following protocols are representative methodologies for the incorporation of Fmoc-(S)-azetidine-2-carboxylic acid and Fmoc-L-proline-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-(S)-azetidine-2-carboxylic acid
-
Fmoc-L-proline-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Kaiser test kit
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the steps for deprotection and coupling.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Impact
Solid-Phase Peptide Synthesis Cycle
Caption: Standard workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Conformational Influence on Peptide Structure
Caption: Impact of azetidine and proline incorporation on peptide secondary structure.
Conclusion
This compound, through its Nα-Fmoc protected form, serves as a powerful tool in solid-phase peptide synthesis for introducing conformational constraints that differ from those of proline. While its coupling efficiency and the yield of the final peptide are generally comparable to standard amino acids, its primary advantage lies in the ability to induce γ-turns, offering a distinct approach to peptide design and the optimization of therapeutic candidates. The provided protocols offer a solid foundation for the successful incorporation of this and other amino acid analogs into synthetic peptides. As with any specialized building block, sequence-specific optimization of coupling and deprotection times may be necessary to achieve the highest possible purity and yield.
References
Safety Operating Guide
Proper Disposal of (S)-Methyl azetidine-2-carboxylate hydrochloride: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Methyl azetidine-2-carboxylate hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to institutional, local, and national regulations is mandatory for all disposal procedures.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Due to the properties of its parent compounds, azetidine and hydrochloride, it should be handled with a high degree of care. Azetidine is known to be flammable and reactive, while hydrochloric acid is highly corrosive[2][3][4][5][6]. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE)[2][7][8].
Quantitative Hazard Data
The following table summarizes key hazard information for this compound and its related components. This data underscores the importance of proper handling and disposal to mitigate health and environmental risks.
| Chemical Component | Hazard Classifications | GHS Hazard Statements |
| This compound | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1] |
| Azetidine (Parent Compound) | Flammable liquid, Corrosive | Causes severe skin burns and eye damage[3][5][6] |
| Hydrochloric Acid (Component) | Corrosive | Extremely destructive to mucous membranes and upper respiratory tract; causes skin and eye burns[4] |
Experimental Protocols
Spill Management Protocol
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Small Spills (≤ 50 mL):
-
Alert personnel in the immediate vicinity and restrict access to the area.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, dry sand, or commercial spill pads[2].
-
Using non-sparking tools, carefully collect the absorbent material and any contaminated debris[2].
-
Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste[2].
-
Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials for disposal as hazardous waste[7].
-
-
Large Spills (> 50 mL):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance[4].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Unused or Waste Product
Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash [8][9][10].
-
Container Selection: Use a waste container that is in good condition, leak-proof, and chemically compatible (e.g., high-density polyethylene or glass)[8][11]. The container must have a secure, screw-on cap[8].
-
Labeling: Before adding waste, affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound," and indicate the primary hazards (e.g., "Irritant," "Corrosive")[2][8].
-
Waste Accumulation: Carefully transfer the waste into the labeled container. Keep the container securely closed at all times, except when adding waste[8]. Avoid mixing with incompatible materials, such as strong acids or oxidizers[7].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials[7][9].
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor[7][8].
2. Contaminated Disposables
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must also be treated as hazardous waste.
-
Collect these materials in a designated, properly labeled, and sealed hazardous waste container[7].
-
Segregate this waste from other laboratory trash[2].
-
Dispose of the container through your institution's EHS department.
3. Empty Containers
Empty containers that previously held this compound must be managed carefully to ensure no residual chemical is improperly discarded[12].
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste[8][11]. Subsequent rinsates may also need to be collected, depending on local regulations[8].
-
Container Disposal: After triple rinsing, deface or remove the original label from the empty container. It may then be disposed of as regular trash, provided this is permitted by your institution's policies and local regulations[11].
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

